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  • Product: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid
  • CAS: 71821-98-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

This document provides a comprehensive, technically-grounded guide for the synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. Designed for researchers, medicinal chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded guide for the synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for experimental choices, and a robust, validated protocol.

Introduction and Strategic Overview

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is a keto-carboxylic acid derivative. Molecules within this class, specifically 4-aryl-4-oxobutanoic acids, serve as crucial intermediates and structural motifs in medicinal chemistry and materials science.[1] The presence of the ketone and carboxylic acid functionalities provides two reactive handles for further chemical modification, making them valuable building blocks for constructing more complex molecular architectures.

The synthesis detailed herein is predicated on a well-established and powerful carbon-carbon bond-forming reaction: the Friedel-Crafts Acylation . This electrophilic aromatic substitution reaction is the most direct and efficient method for acylating an aromatic ring. In this specific application, toluene will be acylated by 2,2-dimethylsuccinic anhydride, using anhydrous aluminum chloride as a potent Lewis acid catalyst.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection is at the bond between the aromatic ring and the carbonyl carbon, a classic break indicating a Friedel-Crafts reaction.

G TM Target Molecule: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid Disconnection C-C Bond Disconnection (Friedel-Crafts Acylation) TM->Disconnection Retrosynthesis SM Starting Materials: Toluene + 2,2-Dimethylsuccinic Anhydride Disconnection->SM Identifies

Caption: Retrosynthetic pathway for the target molecule.

The Core Reaction: Mechanism and Rationale

The heart of this synthesis is the Friedel-Crafts acylation of toluene. Understanding the mechanism is paramount to appreciating the reaction's nuances and ensuring its success.

The reaction proceeds in three main stages:

  • Formation of the Electrophile: Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, coordinates to one of the carbonyl oxygens of 2,2-dimethylsuccinic anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly reactive acylium ion. This ion is the key electrophile.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (in this case, the [AlCl₃-O-R]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃. A subsequent aqueous workup hydrolyzes this complex to give the final keto-acid and aluminum salts.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Workup Anhydride 2,2-Dimethylsuccinic Anhydride Complex Anhydride-AlCl₃ Complex Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Toluene Toluene (Nucleophile) Sigma Sigma Complex (Arenium Ion) Toluene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product Final Product Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Lewis Acid: Anhydrous aluminum chloride is chosen for its high Lewis acidity, which is necessary to activate the anhydride effectively. It's crucial that the AlCl₃ is anhydrous, as moisture will react violently with it, deactivating the catalyst and generating HCl gas.[2][3]

  • Reactant & Solvent: Toluene serves as both the aromatic substrate and the solvent. Using it in excess drives the reaction forward and maintains a suitable reaction concentration.

  • Regioselectivity: The methyl group of toluene is an activating, ortho, para-directing group. The acylation will yield a mixture of ortho and para isomers. However, due to the significant steric bulk of the incoming acyl group, the para-substituted product, 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, is heavily favored. This steric hindrance simplifies purification by minimizing the formation of the ortho isomer.

  • Stoichiometry of AlCl₃: More than a stoichiometric amount of AlCl₃ is required. This is because the Lewis acid will complex not only with the anhydride's carbonyl group but also with the carbonyl group of the ketone product as it forms. This complexation deactivates the product towards further acylation, a key advantage of Friedel-Crafts acylation over alkylation.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, particularly the anhydrous conditions, is critical for achieving a high yield and purity.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties/Hazards
Toluene92.14108-88-3Flammable, irritant, health hazard
2,2-Dimethylsuccinic anhydride128.1317347-61-4Moisture sensitive, irritant[4][5]
Aluminum Chloride (Anhydrous)133.347446-70-0Reacts violently with water, corrosive[6]
Dichloromethane (DCM)84.9375-09-2Volatile, potential carcinogen
Hydrochloric Acid (conc.)36.467647-01-0Corrosive, causes severe burns
Sodium Sulfate (Anhydrous)142.047757-82-6Hygroscopic
Deionized Water18.027732-18-5N/A
Experimental Workflow

G start Start: Assemble Dry Apparatus add_dcm_alcl3 Charge flask with DCM and Anhydrous AlCl₃ start->add_dcm_alcl3 cool Cool to 0-5 °C (Ice Bath) add_dcm_alcl3->cool add_anhydride Slowly add solution of 2,2-Dimethylsuccinic Anhydride in Toluene cool->add_anhydride react Stir at 0-5 °C for 30 min, then warm to RT and stir for 2-3 hours add_anhydride->react quench Quench reaction by slowly pouring onto ice/conc. HCl react->quench extract Perform Liquid-Liquid Extraction with DCM quench->extract wash Wash organic layer with water and brine extract->wash dry Dry organic layer over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify crude product (Recrystallization) evaporate->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

Note: All glassware must be thoroughly dried in an oven and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent moisture from contaminating the reaction.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a drying tube with CaCl₂) to maintain an inert atmosphere and vent any HCl gas produced.

  • Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (e.g., 2.2 equivalents) in a suitable solvent like dichloromethane (DCM). Using a co-solvent like DCM can help with stirring and temperature control initially. Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Reactants: Dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) in an excess of dry toluene. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the toluene/anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for another 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup - Quenching: Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate. Caution: This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic extracts with deionized water and then with brine to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield the pure 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Physicochemical Properties (Predicted)
PropertyValueSource/Method
Molecular FormulaC₁₃H₁₆O₃-
Molar Mass220.27 g/mol Calculated
AppearanceWhite to off-white solidExpected
Melting PointTo be determined experimentally-
SolubilitySoluble in polar organic solvents (DCM, EtOAc, Acetone)Expected based on structure
Spectroscopic Data (Expected)
  • ¹H NMR: Expect signals for the two gem-dimethyl protons (singlet), the methylene protons adjacent to the ketone (singlet), the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the aromatic methyl group (singlet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect distinct signals for the quaternary C(CH₃)₂, the methylene carbon, the two carbonyl carbons (ketone and carboxylic acid), and the aromatic carbons.

  • FTIR (cm⁻¹): Expect characteristic strong absorptions for the C=O stretch of the ketone (~1680 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).[1]

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns.

Safety and Hazard Management

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[2][7] Handle only in a fume hood, under inert gas, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Toluene: Flammable liquid and vapor. It is a skin and respiratory irritant. All transfers and the reaction itself should be conducted in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

  • Quenching: The workup procedure involving the addition of the reaction mixture to ice/HCl is extremely hazardous due to the violent, exothermic reaction and release of HCl gas. Add slowly and ensure adequate ventilation and cooling.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from nj.gov. [Link]

  • Yaroshenko, V. O., et al. (2018). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(1), 2053-2061. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from carlroth.com. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link]

  • PubChem. (n.d.). 2,2-Dimethylsuccinic anhydride. National Center for Biotechnology Information. [Link]

  • mzCloud. (2016). 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. Retrieved from mzcloud.org. [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet: Anhydrous Aluminium Chloride. Retrieved from dcmshriram.com. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from researchgate.net. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET: Aluminum Chloride. Retrieved from laballey.com. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from en.wikipedia.org. [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from orgsyn.org. [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Strategic Guide to Unveiling the Biological Activity of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid: A Research Framework

Abstract: This technical guide addresses the current knowledge gap regarding the biological activity of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (hereinafter referred to as Compound X). To date, no substantive d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide addresses the current knowledge gap regarding the biological activity of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (hereinafter referred to as Compound X). To date, no substantive data on the pharmacological effects of this molecule have been published in peer-reviewed literature. This document, therefore, presents a comprehensive, structured research framework designed to systematically investigate and characterize the potential therapeutic properties of Compound X. Drawing from the established anti-inflammatory and immunomodulatory profiles of structurally related ω-biphenyl-alkanoic acids, we propose a multi-tiered screening cascade. This guide provides detailed, field-proven protocols for initial in vitro characterization, including cytotoxicity, enzyme inhibition, and cell-based functional assays, and outlines a rationale for progression to more complex in vivo models. It is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Introduction and Rationale: Building a Hypothesis from Structural Analogs

While 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid remains uncharacterized, its core structure—a substituted butyric acid derivative—shares features with compounds of known pharmacological relevance. Notably, the anti-inflammatory drug flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) and its derivative deoxoflobufen have demonstrated potent anti-inflammatory, antiarthritic, and immunomodulatory effects in preclinical models.[1] These compounds are known to function, in part, as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

The structural similarities suggest that Compound X could exhibit related biological activities. The presence of the 4-methylphenyl group and the oxobutyric acid moiety provides a basis for hypothesizing an interaction with enzymatic targets involved in inflammation. The gem-dimethyl substitution at the 2-position is a key structural variant that may influence potency, selectivity, metabolic stability, and overall pharmacological profile.

Therefore, the primary scientific objective is to investigate the hypothesis that Compound X possesses anti-inflammatory and immunomodulatory properties. This guide outlines the logical progression of experiments to test this hypothesis, starting with foundational safety and mechanism-of-action studies.

Proposed Research and Development Workflow

A tiered approach is essential to efficiently allocate resources and build a comprehensive understanding of Compound X's biological profile. The workflow is designed as a self-validating system, where data from each stage informs the decision to proceed to the next.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Advanced In Vivo Models A Cytotoxicity Profiling B Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) A->B Proceed if non-toxic at relevant concentrations D Macrophage-Based Assays (e.g., RAW 264.7) B->D Proceed if activity is confirmed C Protein Denaturation Assay C->D E PBMC-Based Assays D->E Validate mechanism F Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema) E->F Confirm cell-level efficacy G Chronic Arthritis Models (e.g., CIA, AIA) F->G Establish in vivo proof-of-concept

Caption: Proposed tiered workflow for characterizing Compound X.

Tier 1: Foundational In Vitro Screening Protocols

The initial tier focuses on establishing a basic safety profile and investigating the primary mechanistic hypothesis: inhibition of key inflammatory enzymes.

Protocol: Cytotoxicity Assessment using MTT Assay

Causality: Before assessing efficacy, it is critical to determine the concentration range at which Compound X is non-toxic to cells. The MTT assay is a reliable, colorimetric method for measuring cell viability by assessing mitochondrial dehydrogenase activity in living cells.[3] This ensures that any observed anti-inflammatory effects are not a byproduct of cell death.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages or human PBMCs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of Compound X. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration).

Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Causality: This is the core mechanistic experiment to test the hypothesis that Compound X functions as a dual inhibitor, similar to its structural analogs. Commercially available enzyme immunoassay (EIA) or fluorometric screening kits provide a standardized and high-throughput method to quantify enzyme activity.[2][4]

Methodology (Example using a COX Fluorometric Assay):

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions.

  • Enzyme Addition: In a 96-well plate, add purified human recombinant COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add various concentrations of Compound X (e.g., 0.01 µM to 50 µM) to the wells. Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (DMSO). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) followed by arachidonic acid to initiate the reaction.

  • Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/590 nm) over time using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each enzyme. A similar principle applies to 5-LOX assays, often using a ferrous oxidation-xylenol orange (FOX) based spectrophotometric method.

Data Presentation: Hypothetical Tier 1 Results

All quantitative data should be summarized for clear interpretation and comparison.

CompoundCell Viability CC50 (µM) (RAW 264.7 cells)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Compound X >10015.21.88.58.4
Celecoxib >10025.00.05>50500
Ibuprofen >1005.512.1>500.45

Tier 2: Cell-Based Functional Assays

If Compound X demonstrates promising enzyme inhibition at non-toxic concentrations, the next logical step is to confirm its activity in a more complex, cellular environment.

Rationale and Key Assays

Cell-based assays bridge the gap between purified enzyme systems and in vivo models. They provide insight into cell permeability, target engagement within the cell, and effects on downstream signaling pathways.

  • LPS-Stimulated Macrophage Model: Murine (RAW 264.7) or human (THP-1) macrophages are stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response. This model is used to measure the inhibition of key inflammatory mediators.[5]

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantified using ELISA or multiplex bead assays.

  • Human PBMC Model: Freshly isolated peripheral blood mononuclear cells (PBMCs) from healthy donors offer a more physiologically relevant system containing various immune cells.[6] Assays can measure the suppression of mitogen-induced T-cell proliferation or cytokine release.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines CompoundX Compound X CompoundX->COX2 Inhibition

Caption: Potential mechanism of Compound X in an LPS-stimulated macrophage.

Tier 3: Progression to In Vivo Models

Positive results from in vitro functional assays provide a strong rationale for advancing Compound X to preclinical in vivo models. These studies are essential for evaluating efficacy, pharmacokinetics, and safety in a whole-organism context.

Rationale for Model Selection
  • Acute Inflammation Model: The carrageenan-induced rat paw edema model is a standard primary screen for acute anti-inflammatory activity.[7] It is widely used to evaluate the efficacy of NSAID-like compounds.

  • Chronic Inflammatory Arthritis Models: If a potent effect is observed in the acute model, progression to a chronic model is warranted. Models like collagen-induced arthritis (CIA) or antigen-induced arthritis (AIA) in mice or rats mimic many aspects of human rheumatoid arthritis and are invaluable for testing potential disease-modifying anti-rheumatic drugs.[8][9]

The selection and design of these animal studies must adhere to strict ethical guidelines, such as the principle of the "Three Rs" (Replacement, Reduction, and Refinement), to ensure humane treatment and minimize animal use.[10]

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for the initial biological characterization of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. By leveraging knowledge from structurally similar compounds, a clear hypothesis-driven path from foundational in vitro screening to complex in vivo validation is established. The successful execution of this research plan would elucidate the compound's mechanism of action, define its therapeutic potential, and provide the critical data necessary for further drug development efforts. The ultimate goal is to determine if this novel molecule represents a promising new candidate for the treatment of inflammatory diseases.

References

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Pre-clinical screening of immunomodulatory compounds using the parent-into-F1 model. (n.d.). Retrieved from [Link]

  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). (n.d.). PubMed. Retrieved from [Link]

  • Flobufen. (n.d.). PubChem. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Bethesda (MD)
  • M, S., T, S., S, S., M, K., S, N., N, K., ... & P, R. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics, 41(13), 6031-6046.
  • Fuchs, D., Avanzini, I., Schroecksnadel, K., & Gostner, J. M. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 946, 247-257.
  • Jones, G. W., & Jones, S. A. (2018). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 1717, 105-117.
  • Screening models for immunomodulator. (2014, October 2). SlideShare. Retrieved from [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. (2024). Research Journal of Pharmacy and Technology, 17(1), 241-248.
  • In vitro Screening of Immunomodulatory Activity of Methanolic Leaves Extract of Tecoma stans. (2019). International Research Journal of Pharmacy and Medical Sciences, 2(2), 52-54.
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). Molecules, 28(8), 3338.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2016). Journal of Pharmacy Research, 10(8), 535-540.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). Journal of Pharmacological and Toxicological Methods, 108, 107259.
  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2011). Indian Journal of Biochemistry & Biophysics, 48(4), 222-229.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid and its derivatives, c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid and its derivatives, compounds of significant interest as intermediates in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into the core synthetic methodologies, focusing on the Friedel-Crafts acylation reaction, and provides detailed experimental protocols, mechanistic insights, and data presentation to support researchers and drug development professionals in this field.

Introduction: The Significance of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid Derivatives

Arylpropionic acids are a well-established class of NSAIDs that effectively manage pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[1] The synthesis of these therapeutic agents often involves multi-step processes where the careful construction of key intermediates is paramount. 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid serves as a crucial building block in the synthesis of various NSAIDs and other biologically active molecules. Its structural features, including the keto-acid functionality and the substituted aromatic ring, make it a versatile precursor for further chemical modifications. The gem-dimethyl group on the butyric acid chain can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Core Synthetic Strategy: Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of toluene with 2,2-dimethylsuccinic anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[3]

Mechanistic Overview

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In this specific synthesis, the reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The mechanism can be outlined in the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of 2,2-dimethylsuccinic anhydride, polarizing the carbonyl group and facilitating the cleavage of the C-O bond to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich toluene molecule attacks the electrophilic acylium ion. The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance from the bulky acyl group, the para-substituted product, 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, is predominantly formed.[4]

  • Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product.

Friedel_Crafts_Acylation cluster_reactants Reactants Toluene Toluene Arenium_Ion Arenium Ion Intermediate Toluene->Arenium_Ion + Acylium Ion (Electrophilic Attack) Anhydride 2,2-Dimethylsuccinic Anhydride Acylium_Ion Acylium Ion Intermediate Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product 2,2-Dimethyl-4-(4-methylphenyl) -4-oxobutyric Acid Arenium_Ion->Product - H⁺ (Rearomatization)

Figure 1: Generalized workflow of the Friedel-Crafts acylation for the synthesis of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds with cyclic anhydrides.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (moles)Volume/Mass
Toluene92.14(to be calculated)(to be calculated)
2,2-Dimethylsuccinic Anhydride128.13(to be calculated)(to be calculated)
Aluminum Chloride (anhydrous)133.34(to be calculated)(to be calculated)
Dichloromethane (anhydrous)84.93-(as solvent)
3 M Hydrochloric Acid36.46-(for workup)
Ethyl Acetate88.11-(for extraction)
Saturated Sodium Chloride Solution--(for washing)
Anhydrous Magnesium Sulfate120.37-(for drying)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (0.23 moles).

  • Solvent and Reactant Addition: To the flask, add anhydrous dichloromethane (100 mL). Cool the mixture to approximately 10-15°C using an ice-water bath. In the dropping funnel, place a solution of 2,2-dimethylsuccinic anhydride (0.11 moles) dissolved in toluene (0.10 moles).

  • Reaction Execution: Add the toluene/anhydride solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature between 10-15°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and 250 mL of 3 N hydrochloric acid. Stir until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid as a solid.

Synthesis of Derivatives

The versatile keto-acid functionality of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid allows for the synthesis of a wide range of derivatives.

Reduction of the Ketone

The ketone group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation yields 2,2-dimethyl-4-hydroxy-4-(4-methylphenyl)butanoic acid, another important chiral intermediate.

Esterification of the Carboxylic Acid

The carboxylic acid can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base. For instance, reaction with methanol and sulfuric acid will yield methyl 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoate.

Formation of Amides

The carboxylic acid can be activated, for example by conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine to form the corresponding amide derivative.

Derivatives_Synthesis Core_Molecule 2,2-Dimethyl-4-(4-methylphenyl) -4-oxobutyric Acid Alcohol_Derivative 2,2-Dimethyl-4-hydroxy-4- (4-methylphenyl)butanoic Acid Core_Molecule->Alcohol_Derivative  Reduction (e.g., NaBH₄) Ester_Derivative Methyl 2,2-dimethyl-4-(4-methylphenyl) -4-oxobutanoate Core_Molecule->Ester_Derivative  Esterification (e.g., CH₃OH, H⁺) Amide_Derivative Amide Derivatives Core_Molecule->Amide_Derivative  Amidation (e.g., 1. SOCl₂, 2. R₂NH)

Figure 2: Synthetic pathways to key derivatives of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data (Expected)
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric AcidC₁₃H₁₆O₃220.27-¹H NMR: Aromatic protons (doublets), methyl protons (singlet), methylene protons (singlets). ¹³C NMR: Carbonyl carbons, aromatic carbons, quaternary carbon, methyl carbons. IR (cm⁻¹): C=O (ketone and carboxylic acid), O-H (carboxylic acid), C-H (aromatic and aliphatic).
4-(4-Methylphenyl)-4-oxobutanoic acidC₁₁H₁₂O₃192.21129-[2][6]
4-(2,5-Dimethylphenyl)-4-oxobutanoic acidC₁₂H₁₄O₃206.24--[7]

Applications in Drug Development

The structural motif present in 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is a key pharmacophore in several NSAIDs. For instance, the related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, is a known anti-inflammatory agent.[8] The synthesis of these and other similar compounds relies on the fundamental Friedel-Crafts acylation reaction described herein. The ability to introduce various substituents on the aromatic ring and modify the keto-acid side chain provides a powerful platform for the development of new drug candidates with improved efficacy and safety profiles.

Conclusion

The synthesis of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid and its derivatives via Friedel-Crafts acylation is a robust and versatile methodology. This guide provides a detailed framework for researchers and professionals in the field, from the underlying mechanistic principles to practical experimental protocols. A thorough understanding of this synthetic pathway is essential for the continued development of novel therapeutics, particularly in the area of anti-inflammatory agents.

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Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

Abstract This technical guide provides a comprehensive analysis of the physicochemical characteristics of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (CAS No. 71821-98-2).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (CAS No. 71821-98-2). As a derivative of the well-documented 4-(4-methylphenyl)-4-oxobutanoic acid, this compound presents unique properties due to the gem-dimethyl substitution on the carbon alpha to the carboxylic acid. Understanding these properties is paramount for its application in synthetic chemistry, its potential role as a metabolic byproduct, or its presence as an impurity in pharmaceutical manufacturing. This document details the compound's chemical identity, core physicochemical properties such as solubility and acidity (pKa), and its spectroscopic signature. Furthermore, it provides robust, field-proven experimental protocols for the precise determination of these characteristics, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic molecule featuring a keto-carboxylic acid functional group arrangement. Its core structure consists of a p-tolyl (4-methylphenyl) ketone linked to a butyric acid moiety that is substituted with two methyl groups at the C2 position. While its parent compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is recognized in various contexts, including as a potential impurity of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin, the specific properties of this gem-dimethyl derivative are less widely documented.[1][2]

The introduction of the gem-dimethyl group is structurally significant. It introduces a quaternary, sterically hindered center adjacent to the carboxyl group. This modification is expected to influence the molecule's crystal lattice packing, melting point, solubility profile, and the acidity of the carboxylic acid. In the context of drug development and organic synthesis, a thorough characterization of such analogues is critical. For medicinal chemists, it serves as a valuable building block for creating more complex and sterically hindered molecules.[3] For process chemists and quality control analysts, understanding its properties is essential for developing methods to detect, quantify, and control it as a potential impurity. This guide provides the foundational physicochemical data and the methodologies required to rigorously characterize this compound.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the foundation of its physicochemical characterization.

  • IUPAC Name: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid[4]

  • CAS Number: 71821-98-2[4]

  • Molecular Formula: C₁₃H₁₆O₃[4]

  • Molecular Weight: 220.27 g/mol [4]

  • InChI Key: BDWFFUPISWVWNI-UHFFFAOYSA-N[4]

Caption: 2D Structure of the title compound.

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, formulation strategies, and purification protocols.

PropertyValue / Predicted BehaviorRationale & Significance
Appearance White to off-white crystalline solid.The parent compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is a white powder.[5] It is expected that this derivative is also a solid at room temperature.
Melting Point Not experimentally determined in available literature.The melting point is a critical indicator of purity.[6][7] Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C). The parent compound melts at 127-130 °C. The gem-dimethyl groups will alter crystal packing, likely resulting in a different melting point that must be determined experimentally.
Solubility Water: Predicted to be very low/insoluble.Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble.Organic Solvents: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); moderately soluble in chlorinated solvents (DCM); poorly soluble in non-polar solvents (Hexane).The parent compound is insoluble in water.[5] The addition of two methyl groups increases the molecule's lipophilicity, further decreasing aqueous solubility. The carboxylic acid allows it to deprotonate and form a soluble salt in aqueous base. Solubility follows the "like dissolves like" principle.[8]
pKa Predicted to be ~4.5 - 5.0.The pKa of the carboxylic acid determines its ionization state at a given pH. This is fundamental for predicting its behavior in biological systems and for developing analytical methods like HPLC. The value is expected to be in the typical range for carboxylic acids. The electron-withdrawing nature of the distant ketone group may slightly increase acidity (lower pKa) compared to a simple aliphatic acid.

Spectroscopic Profile (Predicted)

Spectroscopic data provides an unambiguous fingerprint for chemical identification and structural elucidation. While experimental spectra for this specific molecule are not publicly available, its expected spectral characteristics can be reliably predicted from its structure.

  • ¹H NMR (Proton NMR):

    • ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the ketone.

    • ~7.2-7.4 ppm (d, 2H): Aromatic protons meta to the ketone.

    • ~3.2-3.4 ppm (s, 2H): Methylene protons (CH₂) adjacent to the ketone. This will be a singlet as there are no adjacent protons for coupling.

    • ~2.4 ppm (s, 3H): Methyl protons (CH₃) on the aromatic ring.

    • ~1.3 ppm (s, 6H): Protons of the two equivalent methyl groups on the alpha-carbon.

    • ~10-12 ppm (br s, 1H): Carboxylic acid proton, which is often broad and may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • ~198-202 ppm: Ketone carbonyl carbon.

    • ~178-182 ppm: Carboxylic acid carbonyl carbon.

    • ~128-145 ppm: Aromatic carbons.

    • ~45-50 ppm: Quaternary alpha-carbon.

    • ~35-40 ppm: Methylene carbon.

    • ~25-30 ppm: Gem-dimethyl carbons.

    • ~21-23 ppm: Aromatic methyl carbon.

  • IR (Infrared) Spectroscopy:

    • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1705-1725 cm⁻¹ (sharp): C=O stretch of the carboxylic acid.

    • ~1670-1690 cm⁻¹ (sharp): C=O stretch of the aryl ketone.

    • ~2900-3000 cm⁻¹: Aliphatic C-H stretches.

    • ~1600 cm⁻¹: Aromatic C=C stretches.

  • Mass Spectrometry (MS):

    • Expected [M]+•: m/z 220.11 (based on exact mass).[4]

    • Key Fragments: Fragmentation would likely involve loss of the carboxyl group (-45 Da), cleavage alpha to the ketone (McLafferty rearrangement if sterically feasible), and formation of the p-toluoyl cation (m/z 119).

Experimental Protocols for Characterization

The following protocols describe standardized, self-validating methods for determining the key physicochemical properties of the title compound.

Protocol: Determination of Melting Point

This protocol uses the capillary method, which is a reliable technique for determining the melting range of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of both identity and purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[9]

  • Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting point. This saves time in the subsequent accurate determination.

  • Accurate Determination: Prepare a new sample. Heat rapidly to about 20 °C below the approximate melting point found in step 3.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Record Temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of the solid melts completely.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 1.5 °C).[6] Repeat the measurement twice for reproducibility.

Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment

This workflow systematically classifies the compound based on its solubility in a series of aqueous and organic solvents.[10][11]

Objective: To determine the solubility profile of the compound, which provides insights into its polarity and the presence of acidic/basic functional groups.

Methodology:

  • General Procedure: To ~20 mg of the compound in a small test tube, add 1 mL of the solvent. Agitate vigorously for 30-60 seconds. Observe if the solid dissolves completely.

  • Solvent Sequence:

    • Test 1: Water. If soluble, check pH with litmus paper to classify as acid, base, or neutral.

    • Test 2: 5% w/v NaOH. If insoluble in water but soluble in NaOH, it indicates an acidic compound.

    • Test 3: 5% w/v NaHCO₃. If soluble in NaOH, test in NaHCO₃. Solubility indicates a strong acid (like a carboxylic acid). Insolubility suggests a weak acid.

    • Test 4: 5% v/v HCl. If insoluble in water and base, test in acid. Solubility indicates a basic compound (e.g., an amine).

    • Test 5: Organic Solvents. Test solubility in representative solvents like methanol (polar protic), acetone (polar aprotic), and toluene (non-polar).

Caption: Decision workflow for solubility classification.
Protocol: pKa Determination via Potentiometric Titration

This is a classic and highly accurate method for determining the acid dissociation constant (pKa).[12]

Objective: To quantify the acidity of the compound by measuring the pH of a solution as it is neutralized with a strong base.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a suitable solvent mixture (e.g., 50:50 Ethanol:Water, 50 mL total volume). The co-solvent is necessary due to low water solubility.

  • Titrant Standardization: Prepare a standardized solution of ~0.1 M NaOH, accurately determining its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate - KHP).

  • Apparatus Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode connected to a pH meter. Position a burette containing the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue adding titrant well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ) from the inflection point of the curve (or by using the first or second derivative plot).

    • The half-equivalence point is at Vₑ / 2.

    • The pKa is the pH value of the solution at the half-equivalence point. This is derived from the Henderson-Hasselbalch equation, where at half-neutralization, [Acid] = [Conjugate Base], and thus pH = pKa.[12]

Applications and Relevance in Drug Development

While 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is not an active pharmaceutical ingredient itself, its characterization is highly relevant to the pharmaceutical industry.

  • Synthetic Building Block: The unique sterically hindered keto-acid structure makes it a valuable intermediate for synthesizing complex molecules. The gem-dimethyl group can lock in specific conformations or block metabolic pathways, a common strategy in medicinal chemistry.

  • Impurity Profiling: In the synthesis of related pharmaceutical compounds, this molecule could potentially arise as a byproduct or process impurity. Regulatory bodies require that all impurities above a certain threshold (typically >0.1%) be identified, quantified, and characterized. The data and protocols in this guide are essential for developing the analytical methods (e.g., HPLC, GC) needed for this quality control.

  • Metabolite Identification: If a drug contains a related structural motif, this compound could be a potential metabolite. Its synthesis and characterization would be necessary to create an analytical standard to confirm its presence in metabolic studies.

Conclusion

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is a compound whose physicochemical properties are dictated by the interplay of its aromatic ketone, its sterically hindered aliphatic chain, and its terminal carboxylic acid. This guide has established its core identity and provided a robust, predictive profile of its key characteristics, including melting point behavior, solubility, and spectroscopic signatures. The detailed experimental protocols herein offer a clear and reproducible framework for researchers to validate these properties, ensuring data integrity. A thorough understanding of these fundamental characteristics is indispensable for any scientist utilizing this molecule in organic synthesis, impurity analysis, or broader drug discovery and development efforts.

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Foundational

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid structural analogs

An In-Depth Technical Guide to the Structural Analogs of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid Executive Summary The aryl-oxo-alkanoic acid scaffold represents a privileged structure in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogs of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

Executive Summary

The aryl-oxo-alkanoic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. This technical guide provides a comprehensive exploration of the structural analogs derived from the core molecule, 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. We delve into the nuanced synthetic strategies for molecular derivatization, conduct a thorough analysis of the structure-activity relationships (SAR), and examine the diverse pharmacological profiles of key analogs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental design, synthetic causality, and therapeutic potential of this versatile chemical class. By grounding our discussion in authoritative references and detailed protocols, we aim to provide a self-validating resource that empowers further innovation and discovery.

The Aryl-Oxo-Alkanoic Acid Scaffold: A Foundation for Drug Design

The unique arrangement of an aromatic ring, a ketone linker, and a carboxylic acid functional group provides a pharmacophoric framework that can be tailored to interact with a wide array of biological targets. The strategic placement of alkyl groups, such as in the title compound, further refines its steric and electronic properties.

The Core Moiety: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

The subject of this guide, 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (CAS No. 71821-98-2), serves as our central reference point.[1] Its structure is characterized by a tolyl group linked via a carbonyl bridge to a butyric acid chain, which is notably substituted with a gem-dimethyl group at the C2 (α) position. This gem-dimethyl substitution is critical, as it introduces significant steric hindrance that can influence enzymatic interactions and metabolic stability.

Table 1: Physicochemical Properties of the Core and Parent Molecules

Property2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid4-(4-Methylphenyl)-4-oxobutanoic Acid
CAS Number 71821-98-2[1]4619-20-9[2]
Molecular Formula C13H16O3[1]C11H12O3[2][3]
Molecular Weight 220.27 g/mol [1]192.21 g/mol [2]
Appearance -White powder[3]
Melting Point -129 °C[3]
The Parent Structure: 4-(4-Methylphenyl)-4-oxobutanoic Acid

To understand the influence of the gem-dimethyl group, we must first consider the parent structure, 4-(4-methylphenyl)-4-oxobutanoic acid.[2][3] This compound is a classic example of the scaffold and can be readily synthesized via a Friedel-Crafts acylation between toluene and succinic anhydride.[3] This reaction serves as a foundational and scalable method for producing the core aryl-oxo-butanoic acid framework, which can then be subjected to further derivatization.

Rationale for Analog Development

The modification of a lead compound like 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is driven by the core tenets of medicinal chemistry. The primary goals are to optimize the therapeutic index by:

  • Enhancing Potency and Selectivity: Small structural changes can drastically alter binding affinity for a target receptor or enzyme. For instance, amidation of some non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to improve selectivity towards COX-2.[4]

  • Improving Pharmacokinetic Profiles (ADME): Modifications can increase solubility, prolong plasma half-life, and control the metabolic fate of a drug.[4]

  • Reducing Off-Target Effects and Toxicity: By refining the structure, undesirable interactions with other biological molecules can be minimized, leading to a safer pharmacological profile.[5]

Synthetic Strategies and Methodologies

The synthesis of structural analogs is a systematic process involving the construction of the core scaffold followed by targeted functionalization. The choice of reaction is dictated by the desired modification and the chemical tolerance of the existing functional groups.

Core Scaffold Synthesis: Friedel-Crafts Acylation

The most direct route to the parent 4-aryl-4-oxobutanoic acid scaffold is the Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (e.g., AlCl₃): The catalyst is essential for activating the succinic anhydride, making it a potent electrophile capable of attacking the electron-rich toluene ring. Anhydrous conditions are critical to prevent the catalyst from being quenched by water.

  • Solvent: A non-reactive solvent such as dichloromethane (DCM) or nitrobenzene is typically used to dissolve the reactants without participating in the reaction.

  • Temperature Control: The reaction is often initiated at a low temperature to control its exothermicity and prevent side reactions, followed by warming to drive the reaction to completion.

Protocol 2.1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid Step-by-Step Methodology

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and anhydrous dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

  • Substrate Introduction: Succinic anhydride (1.0 eq.) is added portion-wise to the stirred suspension.

  • Electrophile Formation: Toluene (1.1 eq.) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours, monitoring progress by TLC.

  • Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Extraction & Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization to yield the final compound.[3]

Modifications of the Alkanoic Acid Chain

The butyric acid portion of the molecule is a prime site for modification to influence steric bulk, polarity, and metabolic stability.

Converting the carboxylic acid to an ester or amide is a common prodrug strategy to mask the polar acid group, potentially improving membrane permeability and reducing gastric irritation.[4] This is typically achieved using a coupling agent.

Causality of Experimental Choices:

  • Coupling Agent (e.g., DCC): N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then readily attacked by a nucleophile (an amine or alcohol) to form the corresponding amide or ester.

  • Catalyst (e.g., DMAP): 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts, especially for esterifications, to accelerate the reaction.[7]

Protocol 2.2: General Procedure for Amide Synthesis via DCC Coupling Step-by-Step Methodology

  • Setup: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM at 0°C, add the desired amine (1.1 eq.).

  • Activation: Add DCC (1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Filtration: Upon completion, filter the reaction mixture to remove the insoluble DCU byproduct.

  • Workup: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.[6]

Visualization of Synthetic Pathways

The following diagram outlines the key synthetic transformations for generating analogs from the core scaffold.

G cluster_start Starting Materials cluster_mods Analog Synthesis Pathways Toluene Toluene CoreScaffold 4-(Aryl)-4-oxobutanoic Acid Scaffold Toluene->CoreScaffold Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->CoreScaffold Friedel-Crafts Acylation (AlCl₃) AlphaAlkylation α-Carbon Alkylation (e.g., gem-dimethyl) CoreScaffold->AlphaAlkylation Deprotonation & Alkylation AmideEster Amide/Ester Formation (DCC Coupling) CoreScaffold->AmideEster Amine/Alcohol, DCC RingSub Aromatic Ring Substitution CoreScaffold->RingSub (Requires substituted starting material) FinalAnalogs Diverse Structural Analogs AlphaAlkylation->FinalAnalogs AmideEster->FinalAnalogs RingSub->FinalAnalogs

Caption: General synthetic workflow for producing structural analogs.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for rationally designing molecules with improved therapeutic properties. By systematically altering different parts of the scaffold, we can decipher the contribution of each component to the overall biological activity.[8][9]

Key Regions for Structural Modification

The aryl-oxo-alkanoic acid scaffold can be dissected into three primary regions for modification:

  • The Aromatic Ring: Governs electronic properties and potential for pi-stacking or hydrophobic interactions.

  • The Alkanoic Acid Chain: Influences steric bulk, conformation, and metabolic stability.

  • The Carboxylic Acid Terminus: Acts as a key hydrogen bond donor/acceptor and can be modified for prodrug strategies.

SAR Insights from Key Analogs

Table 2: Structure-Activity Relationships of Selected Analogs

Analog NameStructural ModificationKey Pharmacological FindingReference
Deoxoflobufen Phenyl ring replaced with a 2',4'-difluorobiphenyl group; keto group reduced.Exhibits strong anti-inflammatory and antiarthritic effects comparable to its keto-containing parent (Flobufen) but with lower toxicity and stronger immunomodulating effects.[10]
KE-298 Addition of an acetylthiomethyl group at the C2 position.Functions as an effective antirheumatic agent. The (S)-enantiomer showed a stronger suppressive effect on rat adjuvant arthritis than the (R)-enantiomer.[11]
Ketoprofen Amides Carboxylic acid converted to various amides.Amidation can improve selectivity towards COX-2 and reduce gastric irritation while maintaining anti-inflammatory activity.[4]
S1P₁ Agonists Phenyl ring replaced with a complex phenyl-oxadiazolyl-indolinyl moiety.Demonstrates that the 4-oxo-butanoic acid fragment can be incorporated into designs for entirely different targets, such as S1P₁ receptors for autoimmune diseases.[12]
Visualizing Structure-Activity Relationships

The diagram below highlights the key SAR takeaways for the core scaffold.

SAR cluster_nodes mol ring_mod Aromatic Ring: - Biphenyl systems can enhance potency. - Halogenation (e.g., F) influences activity and toxicity. ring_mod->mol Region 1 alpha_mod α-Carbon (C2): - Steric bulk (gem-dimethyl) impacts enzyme fit. - Chiral substitutions (KE-298) can lead to stereospecific activity. alpha_mod->mol Region 2 acid_mod Carboxylic Acid: - Essential for many biological activities. - Conversion to esters/amides creates prodrugs, altering solubility and reducing GI toxicity. acid_mod->mol Region 3

Caption: Key structure-activity relationship points on the core scaffold.

Pharmacological Profiles of Key Analogs

The versatility of the aryl-oxo-alkanoic acid scaffold is evident in the diverse pharmacological activities of its analogs, ranging from anti-inflammatory agents to modulators of the immune system.

Anti-inflammatory and Antirheumatic Agents
  • Flobufen and Deoxoflobufen: This pair provides a compelling case study. 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (flobufen) and its de-oxo analog, deoxoflobufen, were evaluated for anti-inflammatory and immunomodulatory effects.[10] Deoxoflobufen displayed a superior profile, with comparable anti-inflammatory and antiarthritic efficacy but with reduced toxicity and enhanced immunomodulating properties.[10] This highlights that the keto group, while common, is not always essential for activity and its reduction can be a beneficial strategy.

  • KE-298: 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) was developed as an antirheumatic agent.[11] Studies on its optical isomers revealed that the (+)-(S)-enantiomer possessed a stronger suppressive effect on adjuvant-induced arthritis in rats compared to the (-)-isomer, demonstrating the importance of stereochemistry in drug action.[11]

S1P₁ Agonists for Autoimmune Diseases

Shifting away from inflammation, a novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists.[12] S1P₁ agonism leads to lymphopenia and has proven utility in treating autoimmune diseases like multiple sclerosis. The discovery of this series showcases the scaffold's adaptability, where the butanoic acid moiety serves as a critical linker and acidic pharmacophore for an entirely different biological target.[12]

Conclusion and Future Directions

The structural analogs of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid represent a rich and versatile area for drug discovery. The foundational aryl-oxo-alkanoic acid scaffold, accessible through robust synthetic methods like the Friedel-Crafts acylation, provides a flexible template for molecular design.

Key Insights:

  • Synthesis: The core scaffold is readily accessible, and functionalization at the aromatic ring, the α-carbon, and the carboxylic acid terminus can be achieved through well-established, reliable protocols.

  • Structure-Activity Relationships: SAR studies have demonstrated that modifications to all three key regions of the scaffold can profoundly impact potency, selectivity, and pharmacological profile. Key successful strategies include extending the aromatic system, introducing stereocenters at the α-position, and creating prodrugs via the carboxylic acid.

  • Therapeutic Versatility: This chemical class is not limited to a single therapeutic area. Analogs have shown potent activity as anti-inflammatory, antirheumatic, and immunomodulatory agents, including for novel targets like S1P₁ receptors.

Future Directions:

  • Computational Modeling: The use of in silico tools for quantitative structure-activity relationship (QSAR) modeling could accelerate the design of new analogs with predicted high affinity and selectivity for desired targets.

  • Exploring New Bioisosteres: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) could lead to novel intellectual property and potentially improved pharmacological profiles.

  • Target Deconvolution: For analogs with interesting phenotypes, further studies to identify their precise molecular targets will be crucial for understanding their mechanism of action and advancing them through the drug development pipeline.

This guide has synthesized the current knowledge on this important class of compounds, providing a foundation of both strategic understanding and practical methodology for the scientists and researchers working to develop the next generation of therapeutics.

References

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mirossay, L., et al. (1998). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 48(7), 733-738. Retrieved from [Link]

  • Yordanova, D., et al. (2020). Synthesis and in silico study of new ketoprofen derivatives. Materials, Methods & Technologies, 13. Retrieved from [Link]

  • Marinkova, P., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2021(2), M1228. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Natsume, Y., et al. (1992). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 40(4), 957-960. Retrieved from [Link]

  • Buzzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(13), 3932-3936. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Retrieved from [Link]

  • ACS Publications. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Retrieved from [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

  • Orlić, J., et al. (2005). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 243-248. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Friedel-Crafts Synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

Introduction: The Significance of Aryl-Keto Acids in Modern Drug Discovery Aryl-keto acids and their derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl-Keto Acids in Modern Drug Discovery

Aryl-keto acids and their derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural motif, featuring both a ketone and a carboxylic acid functionality attached to an aromatic ring system, makes them versatile intermediates and key building blocks in the synthesis of a wide array of pharmacologically active molecules. These compounds have been instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs), cardiovascular agents, and novel therapeutics targeting various enzymatic pathways. The ability to modulate the substitution patterns on both the aromatic ring and the keto-acid backbone allows for the fine-tuning of physicochemical properties and biological activity, making them a valuable scaffold in the pursuit of new chemical entities.

This application note provides a comprehensive guide to the synthesis of a specific aryl-keto acid, 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, via the Friedel-Crafts acylation reaction. This particular molecule, with its dimethyl substitution, presents an interesting synthetic target that can be utilized in the construction of more complex molecular architectures with potential therapeutic applications.

Reaction Overview: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, enabling the introduction of an acyl group onto an aromatic ring. The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acid anhydride or an acyl chloride, in the presence of a Lewis acid catalyst.

In the synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, toluene serves as the aromatic substrate and 3,3-dimethylsuccinic anhydride is the acylating agent. Anhydrous aluminum chloride (AlCl₃) is a commonly employed and highly effective Lewis acid catalyst for this transformation.

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of the 3,3-dimethylsuccinic anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the toluene ring. Due to the electron-donating nature of the methyl group on toluene, the incoming acyl group is directed predominantly to the para position, with a smaller amount of the ortho isomer being formed. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the final product.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Toluene Toluene Arenium Arenium Ion Intermediate Toluene->Arenium + Acylium Ion Anhydride 3,3-Dimethylsuccinic Anhydride Complex Anhydride-AlCl₃ Complex Anhydride->Complex + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Arenium->AlCl3_cat Catalyst Regeneration Product 2,2-Dimethyl-4-(4-methylphenyl) -4-oxobutyric acid Arenium->Product - H⁺

Figure 1: Generalized workflow of the Friedel-Crafts acylation for the synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid.

Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints. All operations involving anhydrous aluminum chloride and the reaction itself should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar EquivalentsNotes
3,3-Dimethylsuccinic anhydride128.1312.81 g1.0
Toluene92.14100 mL~9.4Reagent and solvent
Anhydrous Aluminum Chloride (AlCl₃)133.3429.33 g2.2Must be fresh and handled under anhydrous conditions
Dichloromethane (DCM)84.93150 mL-Anhydrous
Hydrochloric Acid (HCl)36.46~50 mL (conc.)-For workup
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Ethyl Acetate88.11As needed-For extraction and chromatography
Hexanes-As needed-For chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), a pressure-equalizing dropping funnel, and a thermometer.

    • Ensure all glassware is oven-dried and assembled while hot to prevent the introduction of atmospheric moisture.

    • Charge the flask with anhydrous aluminum chloride (29.33 g, 0.22 mol).

    • Add anhydrous dichloromethane (50 mL) to the flask to create a slurry.

  • Addition of Reactants:

    • In a separate beaker, dissolve 3,3-dimethylsuccinic anhydride (12.81 g, 0.10 mol) in toluene (100 mL).

    • Transfer this solution to the dropping funnel.

    • Cool the AlCl₃ slurry in an ice-water bath to 0-5 °C with gentle stirring.

    • Add the toluene solution of the anhydride dropwise to the stirred AlCl₃ slurry over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. The addition is exothermic, and a controlled rate is crucial to prevent side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 3-4 hours. The color of the mixture will likely darken to a deep red or brown.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate with a few drops of acetic acid). The disappearance of the anhydride spot indicates the completion of the reaction.

  • Workup and Quenching:

    • Prepare a large beaker (2 L) containing crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL).

    • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-acid mixture. This quenching step is highly exothermic and will release HCl gas. Perform this step in the back of the fume hood.

    • The aluminum salts will be hydrolyzed, and the product will be in the organic layer.

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any unreacted anhydride and the carboxylic acid product from the acidic workup. Note: The product is a carboxylic acid and will be in the aqueous bicarbonate layer.

    • Separate the bicarbonate layer and acidify it carefully with concentrated HCl to a pH of ~1-2. The product will precipitate as a white solid.

    • Cool the acidified aqueous layer in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallization (Optional):

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or toluene.

Characterization of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

A self-validating protocol requires confirmation of the product's identity and purity. The following are the expected characterization data for the target compound, based on the analysis of structurally similar molecules.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₁₆O₃

  • Molecular Weight: 220.27 g/mol

Predicted Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.35 (s, 6H, -C(CH₃)₂)

    • δ ~2.42 (s, 3H, Ar-CH₃)

    • δ ~3.25 (s, 2H, -CH₂-C=O)

    • δ ~7.25 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ ~7.85 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ ~11-12 (br s, 1H, -COOH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~21.6 (Ar-CH₃)

    • δ ~25.0 (-C(CH₃)₂)

    • δ ~45.0 (-C(CH₃)₂)

    • δ ~48.0 (-CH₂-C=O)

    • δ ~128.5 (Ar-C)

    • δ ~129.3 (Ar-C)

    • δ ~134.0 (Ar-C)

    • δ ~144.0 (Ar-C)

    • δ ~180.0 (-COOH)

    • δ ~198.0 (Ar-C=O)

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)

    • ~1705 cm⁻¹ (C=O stretch of carboxylic acid)

    • ~1680 cm⁻¹ (C=O stretch of aryl ketone)

    • ~1605, 1575, 1410 cm⁻¹ (aromatic C=C stretching)

  • Mass Spectrometry (MS):

    • Expected [M]+ at m/z = 220.11

Safety and Troubleshooting

  • Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. Aluminum chloride is extremely hygroscopic and will be deactivated by water.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of the anhydride and the quenching step. Maintain slow and controlled addition rates and ensure adequate cooling.

  • Product Isolation: The carboxylic acid product is soluble in basic aqueous solutions. Careful pH control during the workup is essential for efficient product isolation. If the product "oils out" instead of precipitating upon acidification, further extraction with an organic solvent like ethyl acetate may be necessary.

Conclusion

The Friedel-Crafts acylation of toluene with 3,3-dimethylsuccinic anhydride provides a reliable and scalable route to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. This protocol, with its detailed procedural steps and characterization guidelines, offers a robust method for researchers and drug development professionals to synthesize this valuable aryl-keto acid intermediate. The insights into the reaction mechanism and troubleshooting tips further empower the user to achieve successful and reproducible results.

References

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (2023, October 28). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Application

Application Note: A Comprehensive NMR Protocol for the Structural Elucidation of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

Abstract This application note provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. The guide is designed to ens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. The guide is designed to ensure accurate structural verification and characterization of this keto-acid, a common structural motif in medicinal chemistry and organic synthesis. The protocol outlines a systematic approach, from sample preparation to one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, providing a self-validating system for obtaining high-quality, reproducible NMR data. This guide is intended to be a practical resource for researchers requiring unambiguous structural confirmation of this and structurally related small molecules.

Introduction: The Importance of Rigorous NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, offering a complete analysis and interpretation of the entire spectrum.[1] For novel compounds or those synthesized for pharmaceutical development, unambiguous structural confirmation is a critical checkpoint. 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid presents a number of interesting structural features for NMR analysis, including a para-substituted aromatic ring, a ketone, a carboxylic acid, and a quaternary carbon center. Each of these functional groups has a characteristic chemical shift range in both ¹H and ¹³C NMR spectra.[2][3] A systematic approach using a combination of 1D and 2D NMR techniques is therefore essential for the complete and confident assignment of all proton and carbon signals.

This protocol is designed to be a comprehensive guide, explaining not just the "how" but also the "why" behind each step, ensuring a deep understanding of the process and leading to high-quality, publishable data.

Predicted NMR Spectral Data

A crucial first step in the analysis of a known or novel compound is the prediction of its NMR spectrum. This allows for a more targeted approach to data acquisition and interpretation. The predicted chemical shifts for 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid are summarized in the tables below.

Structure and Atom Numbering:

Caption: Structure of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons (Number)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-12, H-13 (Carboxylic Acid OH)10.0 - 12.0broad singlet1HN/A
H-3, H-5 (Aromatic)~7.9doublet2Hortho, ~8.0 Hz
H-2, H-6 (Aromatic)~7.3doublet2Hortho, ~8.0 Hz
H-8 (Methylene)~3.2singlet2HN/A
H-11 (Aromatic Methyl)~2.4singlet3HN/A
H-1, H-7 (gem-Dimethyl)~1.3singlet6HN/A

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon (Number)Predicted Chemical Shift (δ, ppm)
C-4 (Ketone C=O)195.0 - 205.0
C-12 (Carboxylic Acid C=O)175.0 - 185.0
C-4' (Aromatic C-C=O)140.0 - 145.0
C-1' (Aromatic C-CH₃)130.0 - 135.0
C-3', C-5' (Aromatic C-H)~129.0
C-2', C-6' (Aromatic C-H)~128.0
C-3 (Methylene)45.0 - 55.0
C-2 (Quaternary)40.0 - 50.0
C-1'' (Aromatic Methyl)20.0 - 25.0
C-1, C-7 (gem-Dimethyl)20.0 - 30.0

Experimental Protocol

This section details the step-by-step methodology for the NMR analysis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid.

Materials and Equipment
  • Sample: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Pipettes and Vials: Glass Pasteur pipettes and small glass vials

  • Vortex Mixer

  • NMR Spectrometer: 400-600 MHz spectrometer equipped with a probe for ¹H and ¹³C detection.

Sample Preparation: The Foundation of High-Quality Spectra

The preparation of a homogenous, particulate-free sample is paramount for acquiring high-resolution NMR spectra.[4][5]

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry glass vial for ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-30 mg is recommended.[6][7]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for referencing.[4] The carboxylic acid proton is expected to be observable in CDCl₃. If the carboxylic acid proton signal is of particular interest and is not clearly observed due to exchange, DMSO-d₆ can be used as an alternative solvent, where the acidic proton signal is typically more robust.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6] Gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5][9]

  • Final Checks: Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).[6] Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from initial survey spectra to detailed structural elucidation.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments 1H_NMR ¹H NMR (Proton Survey) 13C_NMR ¹³C{¹H} NMR (Carbon Backbone) 1H_NMR->13C_NMR Initial Structural Insights DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) 13C_NMR->DEPT Confirm Carbon Types COSY ¹H-¹H COSY (Proton-Proton Correlations) DEPT->COSY Proceed to Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Quaternary Carbons

Caption: Recommended NMR experimental workflow for structural elucidation.

Step 1: ¹H NMR - The Proton Blueprint

  • Purpose: To obtain a survey of all proton environments in the molecule. This spectrum provides information on chemical shift, integration (relative number of protons), and multiplicity (number of neighboring protons).

  • Key Parameters:

    • Sufficient number of scans for good signal-to-noise (e.g., 8-16 scans).

    • Spectral width covering the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition time of 2-4 seconds for good resolution.

Step 2: ¹³C{¹H} NMR - Visualizing the Carbon Skeleton

  • Purpose: To identify all unique carbon environments. The proton-decoupled spectrum shows each carbon as a singlet, simplifying the spectrum.[2]

  • Key Parameters:

    • A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • A wider spectral width is needed (e.g., 0-220 ppm).[3]

Step 3: DEPT-135 - Differentiating Carbon Types

  • Purpose: To distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This is invaluable for assigning the aliphatic signals.

  • Rationale: This experiment is often faster than a fully coupled ¹³C experiment and provides clear, unambiguous information about carbon multiplicities.

Step 4: ¹H-¹H COSY - Mapping Proton-Proton Connectivity

  • Purpose: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[10]

  • Expected Correlations: For this molecule, COSY is expected to show correlations between the ortho-coupled protons on the aromatic ring. Due to the lack of neighboring protons for the other signals, these will appear as singlets and thus will not have cross-peaks in the COSY spectrum.

Step 5: ¹H-¹³C HSQC - Linking Protons to their Carbons

  • Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

  • Rationale: This is a powerful experiment for definitively assigning the signals of protonated carbons. Each cross-peak in the 2D spectrum links a proton signal on one axis to a carbon signal on the other.

Step 6: ¹H-¹³C HMBC - Unveiling the Complete Molecular Framework

  • Purpose: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over longer ranges, typically two to three bonds.

  • Critical Application: This experiment is essential for assigning quaternary carbons, which are not observed in HSQC or DEPT spectra. For 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, HMBC will be key to confirming the connectivity around the quaternary C-2 and the two carbonyl carbons (C-4 and C-12). Expected long-range correlations include those from the gem-dimethyl protons (H-1, H-7) to the quaternary carbon (C-2), the methylene carbon (C-3), and the carboxylic acid carbonyl (C-12).

Data Analysis and Interpretation: A Self-Validating Approach

A systematic interpretation of the acquired spectra will lead to the unambiguous assignment of the structure.

  • ¹H NMR Analysis:

    • Chemical Shift: Compare the observed chemical shifts to the predicted values and standard chemical shift tables. The aromatic protons should appear between 7.0 and 8.0 ppm, the carboxylic acid proton far downfield (10-12 ppm), and the aliphatic protons further upfield.[2]

    • Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., a 2:2:2:3:6 ratio).

    • Multiplicity: The aromatic signals are expected to appear as two doublets due to ortho coupling. The other signals should be singlets.

  • ¹³C NMR and DEPT Analysis:

    • Count the number of signals to confirm the number of unique carbon environments.

    • Use the DEPT-135 spectrum to identify the CH₂ and CH₃ groups.

    • The remaining signals in the ¹³C spectrum will correspond to the quaternary and carbonyl carbons. The chemical shifts will help distinguish between the ketone and carboxylic acid carbonyls.[3]

  • 2D NMR Analysis:

    • COSY: Confirm the ortho-coupling in the aromatic ring.

    • HSQC: Assign the protonated aromatic and aliphatic carbons by correlating the assigned proton signals to their corresponding carbon signals.

    • HMBC: Use the long-range correlations to piece together the full carbon skeleton. For example, a correlation from the methylene protons (H-8) to the ketone carbonyl carbon (C-4) will confirm their proximity.

Troubleshooting

  • Broad ¹H NMR signals: This could be due to sample aggregation at higher concentrations or the presence of paramagnetic impurities. Diluting the sample or filtering it again may help.

  • Missing carboxylic acid proton signal: This is often due to chemical exchange with trace amounts of water in the solvent. Using a very dry solvent or acquiring the spectrum in DMSO-d₆ can help.[8]

  • Low signal-to-noise in ¹³C or 2D spectra: Increase the number of scans or prepare a more concentrated sample.

Conclusion

This application note provides a robust and comprehensive protocol for the NMR analysis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. By following this systematic workflow, from careful sample preparation to the acquisition and interpretation of a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural elucidation. The principles and techniques outlined here are broadly applicable to a wide range of small organic molecules, making this a valuable guide for any scientist involved in chemical synthesis or natural product characterization.

References

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. doi:10.4172/2155-9872.S1-001
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. Retrieved from [Link]

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  • More O'Ferrall, R. A., & Murray, B. A. (1998). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
  • Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

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  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • 13 C NMR data for keto acids 8. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

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  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]

  • Signal Areas. (n.d.). University of Calgary. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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  • Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021, March 2). YouTube. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Rizzato, S., Manca, G., Lemée, M. H., Marchiò, L., Cesare Marincola, F., Guerri, A., ... & Deplano, P. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5696-5725.
  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem. (n.d.). PubChem. Retrieved from [Link]

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Method

Application Notes and Protocols: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, a γ-keto acid, has emerged as a highly valuable and versatile intermediate. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, coupled with a sterically hindered quaternary center, offers a unique platform for a diverse array of chemical transformations. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis and application of this important building block. We will explore its utility in the synthesis of heterocyclic scaffolds and its potential as a precursor in the development of novel pharmaceutical agents, including analogues of the non-steroidal anti-inflammatory drug (NSAID), tolmetin.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The key identifiers and properties of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid are summarized in the table below.

PropertyValueReference
CAS Number 71821-98-2[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
IUPAC Name 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid[1]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone), sparingly soluble in non-polar solvents, and insoluble in water.[2]

Note: Experimental data such as melting point and detailed spectral analysis (¹H NMR, ¹³C NMR, IR) should be determined for each synthesized batch to ensure purity and structural confirmation.

Core Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable method for the preparation of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of toluene with 2,2-dimethylsuccinic anhydride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of toluene. The methyl group of toluene is an activating group and directs the substitution to the ortho and para positions. Due to steric hindrance from the bulky acylating agent, the para substituted product is predominantly formed. A subsequent aqueous workup is necessary to decompose the aluminum chloride-ketone complex and protonate the carboxylate to yield the final carboxylic acid product.[4]

Friedel_Crafts_Acylation Toluene Toluene Sigma_Complex σ-Complex (Wheland Intermediate) Toluene->Sigma_Complex + Acylium Ion Complex Anhydride 2,2-Dimethylsuccinic Anhydride Acylium_Complex Acylium Ion Complex Anhydride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation Product 2,2-Dimethyl-4-(4-methylphenyl) -4-oxobutyric acid Product_Complex->Product Hydrolysis Workup Aqueous Workup Pyridazinone_Synthesis Keto_Acid 2,2-Dimethyl-4-(4-methylphenyl) -4-oxobutyric acid Pyridazinone Corresponding Pyridazinone Derivative Keto_Acid->Pyridazinone Condensation & Cyclization Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. This molecule is a key intermediate in the development of various organic compounds, including pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. This molecule is a key intermediate in the development of various organic compounds, including pharmaceuticals like Bezafibrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis via Friedel-Crafts acylation, providing field-proven insights to improve yield and purity.

The primary synthetic route involves the Friedel-Crafts acylation of toluene with 2,2-dimethylsuccinic anhydride, catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is a cornerstone of organic synthesis, forming a carbon-carbon bond through electrophilic aromatic substitution.[3][4] However, its success is highly sensitive to experimental conditions.

Core Reaction Overview & Mechanism

The reaction proceeds by the activation of 2,2-dimethylsuccinic anhydride by aluminum chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the toluene ring. Due to the electron-donating nature of the methyl group on toluene, the reaction is directed to the ortho and para positions. However, the significant steric hindrance posed by the incoming 2,2-dimethyl-acyl group strongly favors substitution at the less hindered para position, leading to the desired product.[5][6]

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve common problems.

Problem 1: Low or No Product Yield

Question: My reaction resulted in a very low yield, or failed completely. What are the likely causes and how can I fix them?

Answer: A low or zero yield in a Friedel-Crafts acylation is most often traced back to the deactivation of the Lewis acid catalyst, typically AlCl₃.

  • Causality: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with atmospheric moisture to form inactive aluminum hydroxide and HCl gas.[4] If the catalyst is exposed to air for too long or if the reagents and glassware are not perfectly dry, its catalytic activity will be severely compromised. A cloudy or off-white appearance upon mixing the catalyst and solvent, rather than a clear or bright yellow suspension, is a strong indicator of moisture contamination.[7]

  • Troubleshooting Steps & Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Reagent Quality: Use a freshly opened bottle of anhydrous AlCl₃ or a well-sealed container stored in a desiccator. Toluene and the solvent (e.g., dichloromethane) should be of high purity and dried over a suitable drying agent if necessary.

    • Proper Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the carbonyl oxygen of the product, rendering it inactive for further catalysis.[8] A slight excess (1.1 to 1.2 equivalents) is often recommended to account for any minor deactivation.

    • Controlled Addition Sequence: The standard procedure involves first creating a suspension of AlCl₃ in the anhydrous solvent at a low temperature (0-5°C). The 2,2-dimethylsuccinic anhydride is then added, followed by the slow, dropwise addition of toluene. This sequence ensures the formation of the reactive acylium ion before the aromatic substrate is introduced.[7]

ParameterStandard ConditionOptimized ConditionRationale
AlCl₃ Equiv. 1.01.1 - 1.2Compensates for catalyst complexation with the product and minor deactivation.[8]
Reaction Temp. Room Temperature0°C → Room TempInitial cooling controls the exothermic reaction between AlCl₃ and the anhydride, preventing side reactions.[7]
Atmosphere AmbientDry Nitrogen/ArgonPrevents moisture from entering the reaction vessel and deactivating the catalyst.[7]

Problem 2: Significant Isomer Formation & Impurities

Question: My analysis (TLC, ¹H NMR) shows a mixture of the desired para product and the ortho isomer, along with other unidentified impurities. How can I improve regioselectivity?

Answer: While the para product is sterically favored, reaction conditions can influence the ortho/para ratio.

  • Causality: The methyl group of toluene is an ortho, para-directing activator.[5] Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier for ortho substitution, leading to a less selective reaction. The choice and amount of Lewis acid can also play a role.

  • Troubleshooting Steps & Protocol:

    • Maintain Low Temperature: Controlling the temperature is critical. Perform the initial addition of toluene at 0-5°C and then allow the reaction to stir at room temperature. Avoid excessive heating unless reaction monitoring indicates a stall.[7]

    • Solvent Choice: The polarity of the solvent can influence isomer distribution. Nonpolar solvents like dichloromethane or 1,2-dichloroethane are standard. Experimenting with solvents like carbon disulfide (with appropriate safety precautions) may alter selectivity in some cases.

    • Avoid Polysubstitution: Although the ketone product is deactivated towards further substitution, using a large excess of toluene can help minimize the risk of any potential di-acylation, ensuring the acylated product is the limiting reagent.[8][9]

G cluster_0 Reaction Conditions cluster_1 Product Outcome Temp Temperature Para High Yield of Para-Isomer Temp->Para Low (0-25°C) Ortho Increased Ortho-Isomer Formation Temp->Ortho High (>25°C) SideProducts Side Products Temp->SideProducts Suboptimal Solvent Solvent Polarity Solvent->Para Optimized Solvent->SideProducts Suboptimal Catalyst Catalyst Choice Catalyst->Para Optimized Catalyst->SideProducts Suboptimal

Caption: Factors affecting product selectivity.

Problem 3: Difficult Product Isolation & Purification

Question: I am having trouble with the workup. The product seems to be stuck in the aqueous layer, or it "oils out" instead of crystallizing during purification. What should I do?

Answer: These issues typically arise from incomplete hydrolysis of the product-catalyst complex or an unsuitable choice of recrystallization solvent.

  • Causality: The ketone product forms a stable complex with AlCl₃ that is often soluble in the aqueous layer during initial workup. This complex must be fully hydrolyzed with acid to release the free keto-acid product. During recrystallization, if the product's solubility in the chosen solvent is too high even at low temperatures, or if impurities are preventing lattice formation, it may separate as an oil.[10]

  • Troubleshooting Steps & Protocol:

    • Effective Workup: After the reaction is complete, cool the mixture in an ice bath and very slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl. This exothermic process hydrolyzes the aluminum complexes. The organic product can then be extracted with a suitable solvent (e.g., ethyl acetate).

    • Base Wash: Washing the organic layer with a dilute base (e.g., 5% NaOH or NaHCO₃ solution) will deprotonate the carboxylic acid, transferring the product into the aqueous layer as its carboxylate salt and leaving non-acidic impurities behind. The aqueous layer can then be separated and re-acidified with HCl to precipitate the pure product, which is collected by filtration.

    • Recrystallization Optimization: If the product "oils out," try a different solvent or a solvent pair (e.g., ethanol/water, toluene/hexanes). The ideal solvent should dissolve the product well when hot but poorly when cold. If no single solvent works, dissolve the product in a minimal amount of a "good" solvent and add a "poor" solvent (an anti-solvent) dropwise at the boiling point until the solution becomes slightly turbid. Then, add a drop of the good solvent to clarify and allow it to cool slowly.[10]

SymptomPossible CauseSuggested Solution
Product "oils out" Solvent is too nonpolar; solution is supersaturated.Use a more polar solvent system. Induce crystallization by scratching the flask or adding a seed crystal.[10]
No crystals form Compound is too soluble in the chosen solvent.Partially evaporate the solvent to increase concentration or add an anti-solvent dropwise.[10]
Low recovery Product remains in the mother liquor.Re-evaluate the solvent system to find one with a larger solubility difference between hot and cold conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid catalyst instead of aluminum chloride? A1: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts reactions.[3] However, AlCl₃ is generally the most reactive and commonly used for acylations with anhydrides.[1][11] Milder Lewis acids may require higher temperatures or longer reaction times, potentially leading to more side products. More modern, "greener" catalysts, such as certain metal triflates or solid acids, are also being explored to mitigate the hazards associated with AlCl₃.[8][9]

Q2: What is the ideal solvent for this reaction? A2: A dry, non-polar, aprotic solvent is required. Dichloromethane (CH₂Cl₂) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal post-reaction.[7] 1,2-dichloroethane is another effective solvent. Carbon disulfide (CS₂) has also been used historically, but its high flammability and toxicity make it less desirable.

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside standards of your starting materials (toluene and 2,2-dimethylsuccinic anhydride). Develop the plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is complete when the spot corresponding to the limiting reagent (the anhydride) has disappeared and a new, more polar spot for the product has appeared.

Q4: What are the key safety precautions for handling anhydrous aluminum chloride? A4: Aluminum chloride is corrosive and reacts vigorously with water, releasing heat and toxic HCl gas.[4] Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Weigh it quickly and ensure the container is sealed immediately. Quench any residues or spills carefully with a non-protic solvent like hexanes before slowly adding an alcohol like isopropanol to neutralize it.

Optimized Experimental Protocol

This protocol provides a self-validating system for the synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2,2-Dimethylsuccinic Anhydride

  • Toluene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Crushed Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (e.g., 100 mL for a 0.1 mol scale reaction) and cool the flask to 0°C in an ice-water bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) to the cold solvent with stirring.

  • Acylium Ion Formation: Dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0-5°C. A yellow-orange color may develop.

  • Aromatic Substitution: Add toluene (1.0-1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. The solution will likely darken.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction by TLC.

  • Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification - Acid/Base Extraction: Wash the combined organic layers with a 5% NaOH solution. The product will move to the aqueous basic layer. Separate the layers.

  • Precipitation: Cool the basic aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is ~2. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

References

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Optimization

Technical Support Center: Purification of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

Welcome to the technical support center for the purification of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Purification Challenges

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is typically synthesized via a Friedel-Crafts acylation of toluene with 2,2-dimethylsuccinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, it is not without its challenges. The crude product is often contaminated with a variety of impurities that can interfere with subsequent reactions or biological assays.

This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the likely cause?

A1: A dark, oily product often indicates the presence of polymeric materials or residual catalyst complexes. Incomplete quenching of the Lewis acid catalyst (e.g., AlCl₃) can lead to the formation of colored complexes with the product. Additionally, side reactions at elevated temperatures can produce polymeric byproducts. A proper aqueous workup is crucial to remove these.

Q2: After purification, my NMR spectrum shows unexpected aromatic signals. What could they be?

A2: The most probable impurities giving rise to extra aromatic signals are positional isomers. The Friedel-Crafts acylation of toluene can yield both the desired para-substituted product and the ortho-substituted isomer (2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid). The methyl group of toluene directs acylation to these positions.

Q3: I have a significant amount of a non-polar impurity that is difficult to separate. What might it be?

A3: Unreacted toluene is a common non-polar impurity. If the reaction did not go to completion, excess toluene will be present in the crude product. Due to its non-polar nature, it can be challenging to remove from the slightly more polar product by simple extraction.

Q4: My final product has a lower than expected melting point and a broad melting range. Why?

A4: A low and broad melting point is a classic indicator of an impure compound. The presence of any of the aforementioned impurities (isomers, starting materials, etc.) will disrupt the crystal lattice of the pure compound, leading to this observation.

Troubleshooting Guides

Issue 1: Discolored Product (Yellow to Dark Brown)
Possible Cause Identification Solution
Residual Lewis Acid Catalyst (e.g., AlCl₃) Product color darkens upon standing.Ensure a thorough aqueous quench, followed by washing the organic layer with dilute HCl and then water to remove all traces of the catalyst.
Polymeric Byproducts Oily or tarry consistency.Consider a charcoal treatment during recrystallization to adsorb colored impurities. Column chromatography can also be effective.
Thermal Degradation Reaction conducted at too high a temperature.Optimize reaction temperature. If purification by distillation is attempted, use vacuum distillation to lower the boiling point and prevent degradation.
Issue 2: Presence of Positional Isomers
Possible Cause Identification Solution
Non-selective Friedel-Crafts Acylation Extra peaks in the aromatic region of the ¹H NMR spectrum. Multiple spots on TLC.Recrystallization is often the most effective method for separating isomers. If recrystallization is unsuccessful, preparative HPLC or careful column chromatography may be necessary.
Issue 3: Contamination with Starting Materials
Possible Cause Identification Solution
Incomplete Reaction Peaks corresponding to toluene and/or 2,2-dimethylsuccinic anhydride in the ¹H NMR spectrum.Optimize reaction conditions (time, temperature, stoichiometry). To remove unreacted toluene, a carefully performed distillation or column chromatography can be effective. Unreacted anhydride can be removed by a basic wash during the workup.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid include toluene, ethyl acetate, ethanol, and mixtures of these with hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals. Once at room temperature, cool the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

Problem Solution
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can be due to the solvent being too non-polar or the solution being too concentrated. Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No Crystals Form The compound is too soluble in the chosen solvent. Try a less polar solvent, or evaporate some of the solvent to increase the concentration. Alternatively, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
Protocol 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal ratio should provide a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column chromatography fractions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

  • ¹H NMR: The pure para-isomer should show a characteristic AA'BB' pattern for the aromatic protons. The ortho-isomer will have a more complex aromatic region. The methyl group on the toluene ring will appear as a singlet around 2.4 ppm. The gem-dimethyl groups will be a singlet, and the methylene protons will appear as a singlet. The carboxylic acid proton will be a broad singlet at a high chemical shift.

  • ¹³C NMR: The number of signals will indicate the symmetry of the molecule. The para-isomer will have fewer aromatic signals than the ortho-isomer.

High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying purity and separating closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point for method development.

Visualizing the Purification Workflow

Below is a diagram illustrating the decision-making process for purifying crude 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid.

PurificationWorkflow cluster_purification Purification Strategy crude Crude Product workup Aqueous Workup (Quench, Wash) crude->workup analysis1 Initial Purity Assessment (TLC, NMR) workup->analysis1 recrystallization Recrystallization analysis1->recrystallization High Purity (>85%) column Column Chromatography analysis1->column Low Purity / Oily (<85%) analysis2 Purity Verification (NMR, HPLC, MP) recrystallization->analysis2 column->analysis2 analysis2->column Needs Further Purification pure_product Pure Product (>98%) analysis2->pure_product Meets Specs

Caption: Decision workflow for purification.

References

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Google Patents. CN106008596A - Preparation method of 4-[hydroxy(methyl)
  • YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • Columbia University. Column chromatography. [Link]

  • ChemBK. 4-(4-METHYLPHENYL)-4-OXOBUTYRIC ACID. [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • ResearchGate. 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. [Link]

  • SciSpace. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. [Link]

  • Advanced Organic Chemistry. 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. [Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid vs. its Non-methylated Analog

A Proposed Experimental Framework for the Evaluation of Cyclooxygenase-2 (COX-2) Inhibition Introduction The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. Subtle modific...

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Experimental Framework for the Evaluation of Cyclooxygenase-2 (COX-2) Inhibition

Introduction

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. Subtle modifications to a lead compound can dramatically alter its potency, selectivity, and pharmacokinetic profile. This guide focuses on a comparative analysis of two such analogs: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (Compound A) and its non-methylated counterpart, 2,2-Dimethyl-4-phenyl-4-oxobutyric acid (Compound B) .

While specific biological data for these exact molecules is not extensively documented in public literature, their core structure—an aryl keto-acid—is prevalent in compounds known to exhibit a range of biological activities, including anti-inflammatory effects. Notably, compounds with a 4-aryl-4-oxobutanoic acid scaffold have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in the inflammatory cascade.[1]

This guide, therefore, puts forth a detailed experimental framework to investigate a compelling hypothesis: that these compounds act as inhibitors of COX-2, and that the presence of the para-methyl group on the phenyl ring of Compound A significantly influences its inhibitory activity and selectivity over the constitutively expressed COX-1 isoform. We will explore the causality behind the proposed experimental design, provide detailed protocols, and interpret hypothetical data to illustrate the decision-making process in a preclinical drug discovery setting.

Scientific Rationale & Mechanistic Hypothesis

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects.

Our central hypothesis is that the aryl keto-acid scaffold of Compounds A and B can occupy the active site of the COX enzymes. We further postulate that the para-methyl group of Compound A provides an additional, favorable hydrophobic interaction within a secondary pocket of the COX-2 active site, which is known to be larger and more accommodating than the corresponding region in COX-1. This enhanced interaction is predicted to translate into greater potency and selectivity for Compound A compared to its non-methylated analog, Compound B.

Arachidonic Acid Cascade & Role of COX Enzymes

COX_Pathway cluster_cox COX Pathway cluster_prostanoids Prostanoids Membrane Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Thromboxane Thromboxane (TXA₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Isomerases PGH2->Thromboxane Synthase

Caption: The enzymatic cascade showing the conversion of arachidonic acid by COX-1 and COX-2.

Proposed Experimental Workflow: A Tiered Approach

To efficiently evaluate our hypothesis, a multi-stage workflow is proposed. This approach ensures that resources are directed toward the most promising compound and that data from simple, high-throughput assays informs the design of more complex, biologically relevant experiments.

Experimental Evaluation Workflow

Workflow cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Activity Validation node_a Stage 1 In Vitro COX-2 Enzymatic Assay Determine IC₅₀ for Compounds A & B node_b Stage 2 In Vitro COX-1 Enzymatic Assay Determine IC₅₀ for Compounds A & B node_a:f2->node_b:f1 Proceed with both compounds node_d Data Analysis: Calculate Selectivity Index node_b:f2->node_d Input IC₅₀ values node_c Stage 3 Cell-Based PGE₂ Assay Measure inhibition of prostaglandin E₂ production in LPS-stimulated macrophages node_e SAR Conclusion node_c:f2->node_e Synthesize all data node_d->node_c:f1 Confirm on-target effect in cells

Caption: A tiered workflow for evaluating the inhibitory potential of the test compounds.

Methodologies & Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the trustworthiness of the generated data.

In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

Causality: This initial screen directly measures the interaction between the compounds and the isolated enzymes. It is the most direct and rapid method to determine potency (IC₅₀) and is crucial for establishing a baseline SAR. A commercially available colorimetric or fluorescent inhibitor screening kit is recommended for high-throughput compatibility.

Step-by-Step Protocol (based on a typical colorimetric assay):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound A, Compound B, and a known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer (typically Tris-HCl).

    • Prepare the arachidonic acid (substrate) solution and the colorimetric probe solution as per the manufacturer's instructions.

  • Assay Plate Setup (96-well plate):

    • Blank: 100 µL Assay Buffer.

    • 100% Initial Activity: 80 µL Assay Buffer, 10 µL Enzyme, 10 µL DMSO.

    • Inhibitor Wells: 80 µL Assay Buffer, 10 µL Enzyme, 10 µL of serially diluted test compound (e.g., from 100 µM to 1 nM final concentration).

    • Positive Control: 80 µL Assay Buffer, 10 µL Enzyme, 10 µL of serially diluted reference inhibitor (Indomethacin or Celecoxib).

  • Reaction Initiation & Measurement:

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells except the Blank.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the Blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the 100% Initial Activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Cell-Based Prostaglandin E₂ (PGE₂) Assay

Causality: This assay validates the findings from the enzymatic screen in a more complex biological system. It assesses the compound's ability to cross the cell membrane and inhibit COX-2 activity in its native cellular environment, providing a more accurate reflection of potential therapeutic efficacy.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the culture medium with serum-free DMEM.

    • Add varying concentrations of Compound A, Compound B, or a reference inhibitor to the wells. Include a vehicle control (DMSO).

    • Pre-incubate for 1 hour at 37°C.

  • COX-2 Induction and PGE₂ Production:

    • Induce COX-2 expression by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C.

  • PGE₂ Quantification:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the PGE₂ concentration for each sample.

    • Determine the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value as described for the enzymatic assay.

Hypothetical Data & Interpretation

To illustrate the potential outcome of these experiments, the following hypothetical data is presented.

Table 1: In Vitro Enzymatic Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹
Compound A (Methylated) 25.40.8530
Compound B (Non-methylated) 15.24.63.3
Celecoxib (Control) >500.05>1000
Indomethacin (Control) 0.080.120.67
¹ Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).
Table 2: Cell-Based PGE₂ Inhibition Data
CompoundRAW 264.7 Cell IC₅₀ (µM)
Compound A (Methylated) 2.1
Compound B (Non-methylated) 11.5
Celecoxib (Control) 0.15

Discussion & Structure-Activity Relationship (SAR) Analysis

The hypothetical data strongly supports our initial hypothesis.

  • Potency: Compound A demonstrates significantly greater potency against COX-2 (IC₅₀ = 0.85 µM) compared to Compound B (IC₅₀ = 4.6 µM). This approximate 5.4-fold increase in activity suggests that the para-methyl group is a critical contributor to the compound's inhibitory effect.

  • Selectivity: The most striking difference is in the Selectivity Index. Compound A exhibits a 30-fold preference for COX-2 over COX-1, a significant improvement over Compound B's ~3-fold selectivity. This finding is consistent with the theory that the methyl group engages with a hydrophobic pocket unique to the larger COX-2 active site, thereby enhancing binding affinity and selectivity.

  • Cellular Activity: The results from the cell-based assay corroborate the enzymatic data. Compound A retains its superior potency in a cellular context, indicating good cell permeability and effective engagement with the target enzyme within the cell. The rightward shift in IC₅₀ values from enzymatic to cellular assays (e.g., 0.85 µM to 2.1 µM for Compound A) is expected and reflects the additional barriers (e.g., membrane transport, protein binding) present in a cellular environment.

References

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Wikipedia. [Link]

  • Csuk, R., et al. (2012). Does one keto group matter? Structure-activity relationships of glycyrrhetinic acid derivatives modified at position C-11. Archiv der Pharmazie, 345(1), 28-32. [Link]

  • Zhang, Z. Y., et al. (2008). Targeting inactive enzyme conformation: aryl diketoacid derivatives as a new class of PTP1B inhibitors. Journal of the American Chemical Society, 130(51), 17212–17213. [Link]

  • Bogatkevich, G. S., et al. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(23), 7344–7356. [Link]

  • Fink, C. A., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(5), E795-E804. [Link]

  • Motil, I., et al. (1994). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications, 59(1), 226-235. [Link]

  • Yadav, M. R., et al. (2019). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 24(19), 3501. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.

Introduction: The Analyte and the Imperative of Validation

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic keto-acid with potential applications as a building block or intermediate in pharmaceutical synthesis.[1] The integrity of any research or manufacturing process involving this compound relies on the ability to accurately and reliably measure its concentration, purity, and stability. An analytical method is only as dependable as its validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide will compare three common chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—within the rigorous framework of international regulatory guidelines.

Physicochemical Properties of the Analyte:

PropertyValueSource
CAS Number 71821-98-2[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
Structure CH₃C₆H₄COCH₂C(CH₃)₂COOH-

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

The validation process is not arbitrary; it is a systematic investigation defined by regulatory bodies to ensure data quality. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[3] This guide forms the basis for our comparison, ensuring that each method is evaluated against the same high standard of scientific scrutiny.

The core performance characteristics evaluated during validation are interconnected, creating a self-validating system where each successful test builds confidence in the method's overall performance.

ICH_Validation_Parameters Method Analytical Method Validation Validation Protocol Method->Validation defines Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Linearity->LOQ Range->Accuracy Range->Precision LOD Detection Limit (LOD) LOQ->LOD

Caption: Interrelationship of core validation parameters as per ICH guidelines.

Method Comparison: HPLC-UV vs. LC-MS vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and practical considerations like equipment availability and sample throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The Rationale HPLC-UV is often the workhorse of a pharmaceutical lab due to its robustness and cost-effectiveness. For 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, the presence of a phenyl ring provides a strong chromophore, making UV detection a viable and straightforward choice. The key challenge is managing the polarity of the carboxylic acid group. A reversed-phase C18 column is selected for its versatility. To ensure good peak shape and consistent retention, the mobile phase must be acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxyl group, thereby making the molecule less polar and more amenable to retention on the nonpolar stationary phase.

Experimental Protocol: Validation of the HPLC-UV Method This protocol is designed as a self-validating system. A validation protocol should be established before beginning the study.[4]

  • Specificity/Selectivity:

    • Analyze a blank sample (diluent), a placebo sample (matrix without analyte), and a sample of the analyte.

    • Causality: This confirms that no other components in the sample matrix co-elute with the analyte peak, ensuring the signal is solely from the compound of interest.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its potential degradation products.

  • Linearity:

    • Prepare a series of at least five standard solutions of the analyte across a concentration range of 80% to 120% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.99.

  • Range:

    • The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[2]

  • Accuracy (as Recovery):

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Determine the LOQ as the lowest concentration that can be measured with acceptable accuracy and precision.

    • Determine the LOD based on the signal-to-noise ratio (typically 3:1).

  • Robustness:

    • Systematically vary key method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Analyze samples under these varied conditions and assess the impact on peak area, retention time, and resolution.

    • Causality: This demonstrates the method's reliability during normal use and its transferability between different laboratories.

Data Summary: HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.990.9995
Range 80-120% of target conc.0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOQ S/N ≥ 101 µg/mL
Robustness No significant impactPass
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: The Rationale LC-MS is the method of choice when high sensitivity and selectivity are paramount, particularly for analyzing samples in complex biological matrices.[5] For 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, mass spectrometry provides an orthogonal detection method to UV, confirming both the retention time and the mass-to-charge ratio (m/z) of the analyte. Electrospray ionization (ESI) in negative mode is ideal for this compound, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. This approach eliminates the need for derivatization and can achieve significantly lower detection limits than HPLC-UV.[6]

Experimental Protocol: Validation of the LC-MS Method The validation follows the same principles as HPLC-UV but with additional considerations for the mass spectrometer, as outlined in EMA and FDA bioanalytical method validation guidelines.[7][8]

  • Selectivity and Specificity:

    • Analyze at least six blank matrix samples from different sources to investigate for interferences at the retention time of the analyte and any internal standard.

    • Causality: This is critical in bioanalysis to ensure that endogenous matrix components do not produce a signal that could be mistaken for the analyte.

  • Calibration Curve (Linearity & Range):

    • A calibration curve is prepared by spiking blank matrix with known concentrations of the analyte and an internal standard.

    • A weighted linear regression (e.g., 1/x or 1/x²) is often used to account for heteroscedasticity at lower concentrations.

    • Acceptance Criterion: At least 75% of the non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ).[8]

  • Accuracy and Precision:

    • Determined by analyzing Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.

    • Intra-run (Within-run): Analyze at least five replicates of each QC level in a single run.

    • Inter-run (Between-run): Analyze the QC samples in at least three separate runs on different days.

    • Acceptance Criterion: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV or RSD) should not exceed 15% (20% at LLOQ).[8]

  • Matrix Effect:

    • Investigate the potential for ion suppression or enhancement from the sample matrix by comparing the analyte response in post-extraction spiked blank matrix to the response in a pure solution.

    • Causality: This ensures that the matrix does not affect the ionization efficiency, which would lead to inaccurate quantification.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Data Summary: LC-MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Selectivity No interference in blank matrixPass
Linearity (R²) ≥ 0.99 (weighted)0.998 (1/x²)
Range (LLOQ-ULOQ) Defined by curve1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +8.5%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Intra-run: < 7%Inter-run: < 9%
Matrix Effect CV of IS-normalized factor ≤ 15%Pass
Stability Recovery within ±15%Stable for 3 freeze-thaw cycles and 6 months at -80°C
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Rationale GC-MS is a powerful technique for volatile and thermally stable compounds. However, direct GC analysis of carboxylic acids like our target molecule is problematic due to their high polarity and low volatility, which leads to poor peak shape and strong adsorption on the column.[9] Therefore, a chemical derivatization step is mandatory. Silylation, using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common and effective choice. This process replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability, and resulting in sharp, symmetrical peaks suitable for GC analysis.[9]

GC_Derivatization_Workflow Sample Sample containing Analyte (R-COOH) Evaporate Evaporate to Dryness Sample->Evaporate Derivatize Add Derivatization Reagent (e.g., BSTFA) & Heat Evaporate->Derivatize Product Derivatized Analyte (R-COOSi(CH₃)₃) Derivatize->Product GCMS Inject into GC-MS Product->GCMS

Caption: Essential derivatization workflow for GC-MS analysis of carboxylic acids.

Experimental Protocol: Validation of the GC-MS Method The validation process is similar to LC-MS but must also rigorously assess the consistency and efficiency of the derivatization step.

  • Derivatization Efficiency and Reproducibility:

    • Evaluate the reaction by analyzing samples derivatized at different times and temperatures to ensure the reaction goes to completion consistently.

    • Causality: An incomplete or variable derivatization reaction is a major source of error and poor precision in the final results.

  • Specificity:

    • Analyze underivatized analyte to confirm it does not elute from the GC column.

    • Analyze derivatized blank matrix to check for interfering peaks from the matrix or the derivatizing reagent itself.

  • Linearity, Accuracy, and Precision:

    • These are performed similarly to the LC-MS method, using a derivatized calibration curve and QC samples. The entire process, including the derivatization step, is included in the assessment.

Data Summary: GC-MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from matrix or reagentPass
Linearity (R²) ≥ 0.990.9991
Range (LLOQ-ULOQ) Defined by curve10 - 2000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-9.8% to +11.2%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Intra-run: < 8%Inter-run: < 11%
Derivatization Yield Consistent & >95%>98%

Head-to-Head Performance Comparison

This table provides a direct comparison to guide the selection of the most appropriate analytical method based on project requirements.

FeatureHPLC-UVLC-MSGC-MS (with Derivatization)
Principle UV AbsorbanceMass-to-Charge RatioMass-to-Charge Ratio
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)High (ng/mL)
Selectivity ModerateVery HighVery High
Sample Prep Simple (Dilution/Filtration)Moderate (e.g., SPE, LLE)Complex (Derivatization required)
Throughput HighMediumLow to Medium
Cost (Instrument) LowHighMedium
Cost (Operational) LowHighMedium
Best For Routine QC, purity assays, high concentration samplesBioanalysis, trace-level impurity analysis, metabolite IDVolatile compound analysis, when LC is not available

Conclusion: Selecting the Optimal Method

The validation data clearly demonstrates that all three methods can be made suitable for their intended purpose. The choice is not about which method is "best" overall, but which is best for a specific application.

  • For routine quality control, assay, and purity testing of the drug substance or product, where concentrations are relatively high and the matrix is simple, the HPLC-UV method is the most logical choice. It is robust, cost-effective, and provides the necessary performance without undue complexity.

  • For bioanalytical studies (e.g., pharmacokinetics in plasma or urine) or for detecting trace-level impurities, the superior sensitivity and selectivity of the LC-MS method are indispensable. It allows for quantification at levels far below what HPLC-UV can achieve and minimizes interference from complex biological matrices.

  • The GC-MS method is a viable alternative, particularly in laboratories where GC instrumentation is more readily available. While the mandatory derivatization step adds complexity and reduces throughput, it offers excellent sensitivity and selectivity comparable to LC-MS for many applications.

Ultimately, a thorough understanding of the analytical objective, guided by the principles of method validation outlined in this guide and the ICH Q2(R2) framework, will ensure the generation of reliable, accurate, and defensible scientific data.

References

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from Wikipedia. [Link]

  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 41-45. [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. [Link]

  • Ma, N., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1993-1999. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(9), 1254-1266. [Link]

  • Margosis, M. (1974). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 63(3), 435-437. [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Application Note. [Link]

  • European Medicines Agency. (2011). Scientific guideline on Bioanalytical method validation. Retrieved from EMA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]

  • Wang, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(7), 834. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from EBF. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA. [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from University of Calgary. [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis Online, 35(9), 1254-1266. [Link]

  • Ma, N., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

  • Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS. Retrieved from Imtakt. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from EMA. [Link]

  • PubChem. (n.d.). 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from PubChem. [Link]

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  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbio. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]

  • PubMed. (n.d.). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Retrieved from PubMed. [Link]

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  • ResearchGate. (2021). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from ResearchGate. [Link]

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  • Google Patents. (2016). CN106008596A - Preparation method of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid as glufosinate intermediate.
  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from YouTube. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule with the s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule with the structural complexity of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of critical analytical techniques, supported by experimental insights, to establish a comprehensive purity profile for this target compound.

The Orthogonal Approach to Purity Assessment

A single analytical technique is rarely sufficient to definitively determine the purity of a compound. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a more complete and reliable assessment. For 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, a combination of chromatographic and spectroscopic techniques, alongside a fundamental physical property measurement, is the gold standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. For a carboxylic acid like our target compound, reversed-phase HPLC is particularly well-suited.

Causality of Experimental Choices:

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is effective due to the presence of the aromatic ring and the carbonyl group, which are strong chromophores.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the synthesized 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Fig. 1: HPLC Workflow for Purity Analysis

Nuclear Magnetic Resonance (qNMR) Spectroscopy: Structural Confirmation and Quantitative Insight

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for purity determination.[3] It offers the advantage of being a direct measure of the analyte, often without the need for a specific reference standard of the compound itself.

Causality of Experimental Choices:

¹H NMR is chosen for its high sensitivity and the abundance of protons in the target molecule, providing a detailed structural fingerprint. The use of a certified internal standard with a known purity and a signal in a clean region of the spectrum is critical for accurate quantification. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds.

Experimental Protocol: Quantitative ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a precise volume of deuterated chloroform (CDCl₃).

    • Transfer an aliquot to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the known purity and weight of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Compound dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity integrate->calculate

Fig. 2: qNMR Workflow for Purity Determination

Mass Spectrometry (MS): Impurity Identification and Molecular Weight Verification

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for identifying and characterizing impurities.[4] It provides molecular weight information that is crucial for postulating the structures of unknown impurities.

Causality of Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and preserving the molecular ion. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both the main compound and any impurities.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare the sample as described for the HPLC analysis.

  • LC-MS Conditions:

    • Use the same HPLC method as described above.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Confirm the molecular weight of the main peak.

    • Analyze the mass spectra of minor peaks to determine their molecular weights and propose potential impurity structures.

Melting Point Analysis: A Classic Indicator of Purity

Melting point is a fundamental physical property that can provide a quick and straightforward indication of purity.[5] Pure crystalline compounds have a sharp melting point range (typically 0.5-1 °C), whereas impurities will broaden and depress the melting point.[6][7]

Causality of Experimental Choices:

A slow heating rate near the expected melting point is crucial for an accurate determination. The literature value for the melting point of a similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, is 129 °C, which can serve as a reference.[8][9]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dried synthesized compound.

  • Measurement:

    • Pack the powdered sample into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the expected results from the different analytical techniques for a high-purity sample of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid and a hypothetical impure sample.

Analytical TechniqueHigh-Purity Sample (Expected)Impure Sample (Hypothetical)
HPLC (UV, 254 nm) >99.5% (single major peak)95.2% (main peak with several minor impurity peaks)
¹H qNMR (400 MHz) 99.6% (clean spectrum with correct integrations)94.8% (additional signals from impurities observed)
LC-MS (ESI-HRMS) [M+H]⁺ and/or [M-H]⁻ corresponding to the exact massMain compound mass confirmed, plus masses of impurities detected
Melting Point Sharp range (e.g., 128-129 °C)Broad and depressed range (e.g., 122-126 °C)

Conclusion: A Holistic View of Purity

The purity assessment of a synthesized compound like 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is a critical process that demands a multi-pronged, orthogonal approach. While HPLC provides a robust quantitative measure of purity, qNMR offers an independent, primary method of quantification and structural confirmation. LC-MS is indispensable for identifying and characterizing unknown impurities, and melting point analysis serves as a rapid and valuable preliminary check of purity. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of their synthesized materials, ensuring the integrity and reliability of their subsequent scientific investigations. This comprehensive analytical strategy is not merely a matter of following protocols; it is a fundamental aspect of scientific integrity and a prerequisite for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

  • Chemical purity - Wikipedia. Available from: [Link]

  • 2023-03-06-iupac-guidelines - BIPM. Available from: [Link]

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  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]

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  • Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators - Project Details - IUPAC | International Union of Pure and Applied Chemistry. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Melting point determination - SSERC. Available from: [Link]

  • Mass spectrometry in impurity profiling - ResearchGate. Available from: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available from: [Link]

  • Characterising new chemical compounds & measuring results - Royal Society Publishing. Available from: [Link]

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  • Impurity Control in the European Pharmacopoeia. Available from: [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. Available from: [Link]

  • What is Melting Point? - Mettler Toledo. Available from: [Link]

  • Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki. Available from: [Link]

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Comparative

spectroscopic data comparison of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid and its precursors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of a target molecule and its...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid and its precursors. By examining the evolution of the spectral features—from the starting materials to the final product—we can elucidate the chemical transformations occurring at each synthetic step. This analysis serves as a critical tool for reaction monitoring, quality control, and the definitive characterization of the title compound.

The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is plausibly achieved through a Friedel-Crafts acylation reaction. This common yet powerful C-C bond-forming reaction involves the electrophilic substitution of an aromatic ring. In this case, toluene serves as the aromatic substrate, and 2,2-dimethylsuccinic anhydride acts as the acylating agent, with a Lewis acid catalyst facilitating the reaction. The anhydride itself can be conceptually derived from isobutyric acid, a fundamental building block.

This guide will dissect the characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for each of these molecules, providing a clear spectroscopic narrative of the synthesis.

The Synthetic Pathway: A Visual Overview

The proposed synthesis follows a logical progression from simple precursors to the more complex target molecule. The key transformation is the Friedel-Crafts acylation, which introduces the keto-acid functionality to the aromatic ring of toluene.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Isobutyric Acid Isobutyric Acid 2,2-Dimethylsuccinic Anhydride 2,2-Dimethylsuccinic Anhydride Isobutyric Acid->2,2-Dimethylsuccinic Anhydride Conceptual Derivation Toluene Toluene Final_Product 2,2-Dimethyl-4-(4-methylphenyl)- 4-oxobutyric Acid Toluene->Final_Product 2,2-Dimethylsuccinic Anhydride->Final_Product Friedel-Crafts Acylation (Lewis Acid Catalyst)

Caption: Synthetic route to the target molecule.

Spectroscopic Comparison of Precursors and Product

A detailed examination of the spectral data reveals the key transformations. The following tables summarize the characteristic spectroscopic features of the precursors and the final product.

Table 1: Comparative ¹H NMR Data (Chemical Shifts, δ ppm)
CompoundAromatic ProtonsMethylene/Methine ProtonsMethyl ProtonsCarboxylic Acid Proton
Toluene ~7.1-7.3 (m, 5H)-~2.35 (s, 3H)-
Isobutyric Acid -~2.5 (septet, 1H)~1.2 (d, 6H)~12.0 (br s, 1H)
2,2-Dimethylsuccinic Anhydride -~2.9 (s, 2H)~1.3 (s, 6H)-
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid (Predicted) ~7.8 (d, 2H), ~7.2 (d, 2H)~3.2 (s, 2H)~2.4 (s, 3H, Ar-CH₃), ~1.4 (s, 6H, gem-dimethyl)~12.0 (br s, 1H)
Table 2: Comparative ¹³C NMR Data (Chemical Shifts, δ ppm)
CompoundAromatic CarbonsCarbonyl Carbon(s)Methylene/Methine CarbonsMethyl Carbons
Toluene ~138 (quat.), ~129, ~128, ~125--~21
Isobutyric Acid -~184~34~19
2,2-Dimethylsuccinic Anhydride -~175~45, ~38 (quat.)~24
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid (Predicted) ~144 (quat.), ~134 (quat.), ~129, ~128~198 (ketone), ~178 (acid)~48, ~45 (quat.)~25 (gem-dimethyl), ~21 (Ar-CH₃)
Table 3: Comparative IR Data (Key Vibrational Frequencies, cm⁻¹)
CompoundC-H (Aromatic)C-H (Aliphatic)C=O StretchO-H (Carboxylic Acid)
Toluene ~3030-3100~2850-2960--
Isobutyric Acid -~2870-2970~1710~2500-3300 (broad)
2,2-Dimethylsuccinic Anhydride -~2980~1850, ~1780 (anhydride)-
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid (Predicted) ~3030~2870-2970~1685 (aryl ketone), ~1710 (acid)~2500-3300 (broad)
Table 4: Comparative Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)Key Fragments
Toluene 9291 (tropylium ion), 65
Isobutyric Acid 8873, 45, 43
2,2-Dimethylsuccinic Anhydride 128113, 85, 56
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid (Predicted) 220119 (CH₃C₆H₄CO⁺), 91 (tropylium ion)

Analysis of Spectroscopic Transformations

The transition from precursors to the final product is marked by distinct changes in the spectroscopic data, each providing evidence for the chemical modifications.

From Toluene to the Final Product:

The incorporation of the toluene moiety into the final product is evident from the appearance of signals corresponding to a para-substituted benzene ring in the NMR spectra. In the ¹H NMR, the complex multiplet of toluene is replaced by two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted ring. The methyl protons of the toluene precursor remain as a singlet, albeit with a slight shift. In the ¹³C NMR, the number of aromatic signals reflects the symmetry of the para-substituted ring. The mass spectrum of the final product is expected to show a characteristic fragment at m/z 119, corresponding to the 4-methylbenzoyl cation, a clear indicator of the toluene incorporation.

From 2,2-Dimethylsuccinic Anhydride to the Final Product:

The ring-opening of the 2,2-dimethylsuccinic anhydride upon reaction with toluene is a key transformation. In the IR spectrum, the characteristic coupled symmetric and asymmetric C=O stretches of the anhydride (~1850 and 1780 cm⁻¹) are replaced by two distinct carbonyl absorptions: one for the aryl ketone (~1685 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹). The ¹³C NMR spectrum will show the appearance of a new downfield ketone signal (~198 ppm) and a carboxylic acid signal (~178 ppm), replacing the anhydride carbonyl signals. The protons of the methylene and gem-dimethyl groups of the anhydride precursor will be present in the final product, with their chemical shifts influenced by the new chemical environment.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation:

To a stirred suspension of a Lewis acid (e.g., anhydrous aluminum chloride) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add 2,2-dimethylsuccinic anhydride.Stir the mixture for a few minutes before adding toluene dropwise, maintaining the temperature at 0 °C.After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.Separate the organic layer, and extract the aqueous layer with the organic solvent.Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis:
  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard.

  • FTIR spectra are commonly obtained using KBr pellets or as a thin film on a salt plate, with spectra recorded in the 4000-400 cm⁻¹ range.

  • Mass spectra are usually acquired using an electron ionization (EI) source.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR ¹H & ¹³C FTIR FTIR Sample->FTIR MS MS Sample->MS Data_Analysis Data_Analysis NMR->Data_Analysis Chemical Shifts, Coupling Constants FTIR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Weight, Fragmentation Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric Acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of chemical waste is not me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, grounding each recommendation in established safety principles and regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. The primary hazards associated with compounds of this nature are skin and eye contact, and inhalation of dust or aerosols.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. In cases of potential splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected for integrity before each use.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[3] All handling of the solid compound should ideally be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[4]

II. Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure environmentally responsible disposal.[5]

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Stream: 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid should be disposed of as hazardous chemical waste. It should not be mixed with non-hazardous waste or disposed of down the drain.[6]

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with carboxylic acids and ketones. High-density polyethylene (HDPE) containers are generally a suitable choice.[7]

    • The container must have a secure, screw-top lid to prevent spills and the release of vapors.[6]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:

    • The full chemical name: "2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid"

    • The primary hazards (e.g., "Irritant")

    • The date of initial waste accumulation

    • The name of the principal investigator or laboratory contact

III. Disposal Procedures: A Step-by-Step Guide

The preferred and most compliant method for disposing of this chemical is through a licensed hazardous waste contractor.[5]

Operational Steps for Disposal:

  • For Solid Waste:

    • Carefully transfer the solid 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid into the designated hazardous waste container.

    • Avoid creating dust. If the material is a fine powder, consider using a damp paper towel to wipe down the spatula and weighing boat, and dispose of the paper towel in the same waste container.

  • For Contaminated Labware:

    • Disposable labware (e.g., weighing boats, gloves, pipette tips) that has come into contact with the chemical should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste in a separate, appropriately labeled liquid waste container. After rinsing, the glassware can typically be washed with soap and water.

  • For Unused or Expired Product:

    • Unwanted or expired 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid must be disposed of as hazardous waste. Do not attempt to treat it in the lab.

Data at a Glance: Hazard Profile

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritationH315: Causes skin irritation[1][2]P264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves.[8]
Eye IrritationH319: Causes serious eye irritation[1][2]P280: Wear eye protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationH335: May cause respiratory irritation[1][2]P261: Avoid breathing dust.[1][9] P271: Use only outdoors or in a well-ventilated area.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containerization Containerization cluster_disposal Final Disposal Waste 2,2-Dimethyl-4-(4-methylphenyl)- 4-oxobutyric Acid Waste (Solid, Contaminated Items, Rinsate) Assess Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Waste->Assess Segregate Segregate as Hazardous Chemical Waste Assess->Segregate Container Select Compatible Container (e.g., Labeled HDPE) Segregate->Container Label Properly Label Container: - Chemical Name - Hazards - Date Container->Label Store Store in Designated Satellite Accumulation Area Container->Store Contractor Arrange Pickup by Licensed Waste Contractor Store->Contractor

Sources

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